(2,4-Dichlorothiazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichloro-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCUHDHEDTUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438862 | |
| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170232-69-6 | |
| Record name | 2,4-Dichloro-5-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2,4-Dichlorothiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dichlorothiazol-5-yl)methanol is a halogenated heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules. Its chlorine substituents and methanol group suggest potential as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, including a proposed synthetic pathway and key physicochemical characteristics, to support its application in research and development.
Chemical Properties
A summary of the known and predicted chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₃Cl₂NOS | [1] |
| Molecular Weight | 184.04 g/mol | [1] |
| CAS Number | 170232-69-6 | [1] |
| Appearance | Solid (predicted) | Inferred from precursor |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis
The synthesis of this compound can be logically achieved through a two-step process starting from 2,4-thiazolidinedione. The first step involves the formation of the key intermediate, 2,4-Dichlorothiazole-5-carboxaldehyde, which is then reduced to the target alcohol.
Step 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde
A detailed experimental protocol for the synthesis of the aldehyde precursor has been described.[2]
Reaction:
References
An In-depth Technical Guide to (2,4-Dichlorothiazol-5-yl)methanol (CAS 170232-69-6)
Regrettably, a comprehensive technical guide for (2,4-Dichlorothiazol-5-yl)methanol cannot be generated at this time due to a lack of publicly available scientific literature and experimental data.
Extensive searches of peer-reviewed journals, patent databases, and chemical repositories have revealed that while this compound (CAS: 170232-69-6) is a commercially available chemical, it is primarily classified as a building block for protein degraders.[1] There is a significant absence of published research detailing its synthesis, biological activity, mechanism of action, or specific applications in drug discovery.
This document outlines the basic available information and highlights the data necessary for a complete technical guide, which is currently unavailable in the public domain.
Chemical Identity and Properties
A summary of the basic chemical properties for this compound is provided below. It is important to note that most of this information is sourced from chemical supplier catalogs and has not been independently verified in published research.
| Property | Value | Source(s) |
| CAS Number | 170232-69-6 | [1][2][3][4][5] |
| Molecular Formula | C4H3Cl2NOS | [1] |
| Molecular Weight | 184.04 g/mol | [1] |
| Common Name | This compound | [1] |
| Synonyms | 2,4-Dichloro-5-thiazolemethanol | [2][3][4] |
| Purity (Typical) | ≥95% | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
Synthesis and Experimental Data (Information Not Available)
A critical component of a technical guide is the detailed methodology for the synthesis of the compound and its associated characterization data. Despite extensive searches, no specific, reproducible synthesis protocol for this compound has been found in the public scientific literature.
While research on related thiazole derivatives exists, these studies do not provide a direct synthetic route to the target compound. For instance, the synthesis of related sulfonamide derivatives has been described starting from 2,4-dichlorothiazole-5-carbaldehyde, a potential precursor.[6] Similarly, the synthesis of other complex thiazole-containing molecules has been reported, but these do not include this compound as an intermediate or final product.[7][8]
Furthermore, there is a complete absence of published experimental data, including:
-
Spectroscopic Data: No publicly available NMR, IR, or Mass Spectrometry data to confirm the structure and purity.
-
Physicochemical Properties: Experimental data on melting point, boiling point, solubility, and pKa are not available.
Biological Activity and Mechanism of Action (Information Not Available)
This compound is marketed as a building block for protein degraders, suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules. However, no published studies demonstrate its incorporation into a biologically active molecule or detail its biological effects.
Therefore, the following information, which would be central to a technical guide for researchers, is unavailable:
-
Quantitative Biological Data: No IC50, Ki, EC50, or other potency and efficacy data have been reported.
-
Toxicity Data: No LD50 or other toxicological studies are publicly accessible.
-
Mechanism of Action: Without biological data, the mechanism of action remains unknown.
-
Signaling Pathways: There is no information on any signaling pathways that might be modulated by compounds derived from this building block.
Experimental Protocols and Visualizations (Information Not Available)
The core requirements for detailed experimental protocols and visualizations cannot be met due to the lack of primary research. A technical guide would typically include:
-
Detailed Synthesis Protocol: A step-by-step procedure for the chemical synthesis and purification of the compound.
-
Biological Assay Protocols: Methodologies for any in vitro or in vivo assays used to evaluate the compound's activity.
-
Workflow Diagrams: Visual representations of experimental designs, such as screening cascades or mechanism-of-action studies.
-
Signaling Pathway Diagrams: Illustrations of the molecular pathways affected by the compound.
As no such studies have been published for this compound, these sections cannot be developed.
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in this compound, it is important to recognize that this compound is an early-stage chemical intermediate. Any research and development efforts utilizing this molecule would require:
-
De novo synthesis and characterization.
-
Comprehensive biological screening to identify potential activities.
-
Subsequent mechanism-of-action and toxicological studies.
The lack of existing data presents both a challenge and an opportunity for novel research in the field of protein degradation and thiazole chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CAS RN 170232-69-6 | Fisher Scientific [fishersci.fi]
- 3. 170232-69-6 Cas No. | 2,4-Dichloro-5-thiazolemethanol | Apollo [store.apolloscientific.co.uk]
- 4. 170232-69-6 | CAS DataBase [m.chemicalbook.com]
- 5. [170232-69-6], MFCD09751262, 2,4-Dichloro-5-thiazolemethanol [combi-blocks.com]
- 6. d-nb.info [d-nb.info]
- 7. nanobioletters.com [nanobioletters.com]
- 8. drsgips.ac.in [drsgips.ac.in]
(2,4-Dichlorothiazol-5-yl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of (2,4-Dichlorothiazol-5-yl)methanol. This compound is a halogenated heterocyclic molecule belonging to the thiazole family, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiazole derivatives are recognized as important building blocks in the development of new therapeutic agents.
Core Compound Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C4H3Cl2NOS | [1] |
| Molecular Weight | 184.04 g/mol | [1][2] |
| CAS Number | 170232-69-6 | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved via a two-step process. The first step involves the synthesis of the precursor, 2,4-Dichlorothiazole-5-carbaldehyde, from 2,4-thiazolidinedione. The subsequent step is the reduction of the aldehyde to the corresponding alcohol.
Step 1: Synthesis of 2,4-Dichlorothiazole-5-carbaldehyde
A general procedure for the synthesis of 2,4-Dichlorothiazole-5-carbaldehyde is as follows[3]:
-
Dissolve 2,4-thiazolidinedione (1 equivalent) in N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon).
-
Slowly add phosphorus oxychloride (POCl3) (approximately 3.8 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 120 °C and continue stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water and extract the product with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2,4-Dichlorothiazole-5-carbaldehyde[3].
Step 2: Reduction to this compound
The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. A common and effective method is the use of a reducing agent such as sodium borohydride (NaBH4).
-
Dissolve 2,4-Dichlorothiazole-5-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol, at 0 °C.
-
Slowly add sodium borohydride (a slight excess, e.g., 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by column chromatography.
Analytical Methodologies
The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
An HPLC method for the analysis of this compound can be developed based on methods used for similar chlorinated aromatic compounds[4][5].
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a common starting point.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (likely in the range of 230-280 nm).
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection[4].
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool[5].
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient program will be necessary to ensure good separation and peak shape.
-
Detection: Mass spectrometry in electron ionization (EI) mode will provide both quantitative data and mass spectral information for structural confirmation.
Potential Role in Signaling Pathways
Thiazole-containing compounds are known to be biologically active and have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, derivatives of the related 2-chlorothiazole have shown promise as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer[6]. The logical workflow for investigating a compound like this compound as a potential kinase inhibitor is depicted below.
The PI3K/Akt/mTOR signaling pathway is a key target in cancer therapy. A simplified representation of this pathway, which could be modulated by a thiazole-based inhibitor, is shown below.
References
- 1. calpaclab.com [calpaclab.com]
- 2. (2,5-Dichlorothiazol-4-yl)methanol | C4H3Cl2NOS | CID 71721315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. deswater.com [deswater.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
Structure Elucidation of (2,4-Dichlorothiazol-5-yl)methanol: A Technical Guide
Affiliation: Google Research
Abstract:
This technical guide provides a comprehensive overview of the structural elucidation of (2,4-Dichlorothiazol-5-yl)methanol, a key intermediate in medicinal chemistry and drug development. The document details the synthetic pathway, purification, and in-depth spectroscopic analysis required for unambiguous structure confirmation. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug discovery. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Introduction
This compound is a substituted thiazole derivative of significant interest in the synthesis of complex heterocyclic compounds. The presence of two chlorine atoms and a hydroxymethyl group on the thiazole ring provides multiple points for further chemical modification, making it a versatile building block for the development of novel therapeutic agents. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological evaluation of its derivatives. This guide outlines the necessary steps and analytical techniques for the complete structure elucidation of this compound.
Synthesis and Purification
The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2,4-Dichlorothiazole-5-carboxaldehyde.
Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde (Precursor)
A common method for the synthesis of the precursor aldehyde is the Vilsmeier-Haack formylation of a suitable thiazole precursor, followed by chlorination.[1]
Reduction of 2,4-Dichlorothiazole-5-carboxaldehyde
The reduction of the aldehyde to the primary alcohol is typically achieved using a mild reducing agent to avoid unwanted side reactions. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation.[2]
Experimental Protocol: Reduction of 2,4-Dichlorothiazole-5-carboxaldehyde
-
Materials:
-
2,4-Dichlorothiazole-5-carboxaldehyde
-
Methanol (ACS grade)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-Dichlorothiazole-5-carboxaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure alcohol.
-
Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 170232-69-6 | [3] |
| Molecular Formula | C₄H₃Cl₂NOS | [3] |
| Molecular Weight | 184.04 g/mol | [3] |
| Appearance | Expected to be a solid or oil | |
| Purity | >95% (commercially available) | [3] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The following sections detail the expected spectroscopic data for the structural confirmation of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-2048
-
Relaxation delay: 2-5 s
-
Proton decoupling is applied.
-
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | s | 2H | -CH₂OH |
| ~3.5-4.5 (broad) | s | 1H | -OH |
Table 2: Predicted ¹H NMR Data for this compound
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2-Cl |
| ~145 | C4-Cl |
| ~130 | C5-CH₂OH |
| ~60 | -CH₂OH |
Table 3: Predicted ¹³C NMR Data for this compound
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS) is used.
-
-
Method:
-
For GC-MS, the sample is introduced via a GC column. For ESI, the sample is dissolved in a suitable solvent and infused into the source.
-
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| [M]+ | Molecular ion peak corresponding to C₄H₃Cl₂NOS⁺ (isotopic pattern for 2 Cl atoms) |
| [M-OH]+ | Fragment corresponding to the loss of a hydroxyl radical |
| [M-CH₂OH]+ | Fragment corresponding to the loss of the hydroxymethyl group |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
-
Sample Preparation:
-
The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic-like) |
| 1600-1450 | Medium | C=N and C=C stretch (thiazole ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 800-600 | Strong | C-Cl stretch |
Table 5: Predicted IR Absorption Bands for this compound
Visualization of Workflow
The following diagram illustrates the overall workflow for the synthesis and structure elucidation of this compound.
Caption: Workflow for the synthesis and structural analysis of this compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic approach involving its synthesis via the reduction of the corresponding aldehyde, followed by purification and comprehensive spectroscopic analysis. The combined data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide unambiguous evidence for the assigned structure. This technical guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel thiazole-based compounds for various applications in the pharmaceutical and chemical industries.
References
Spectroscopic Profile of (2,4-Dichlorothiazol-5-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorothiazol-5-yl)methanol is a chlorinated thiazole derivative with potential applications as a building block in pharmaceutical and agrochemical synthesis. Its chemical structure, featuring a dichlorinated thiazole ring and a hydroxymethyl group, suggests a unique spectroscopic fingerprint. This technical guide provides a summary of its known properties and outlines the standard methodologies for acquiring comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete, publicly available experimental dataset for this specific compound is not currently available, this document serves as a foundational resource for researchers undertaking its synthesis and characterization.
Compound Identification
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 170232-69-6 | |
| Molecular Formula | C₄H₃Cl₂NOS | |
| Molecular Weight | 184.04 g/mol | |
| Chemical Structure |
| (Structure generated based on IUPAC name) |
Predicted Spectroscopic Data
Due to the absence of published experimental spectra, the following tables outline the expected spectroscopic characteristics based on the chemical structure of this compound. These predictions are derived from standard spectroscopic principles and data for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.8 - 5.0 | Singlet | -CH₂- (Methylene protons) |
| ~3.5 - 4.5 (broad) | Singlet | -OH (Hydroxyl proton) |
¹³C NMR (Carbon NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C2 (Carbon adjacent to S and N, bonded to Cl) |
| ~140 - 145 | C4 (Carbon in the thiazole ring, bonded to Cl) |
| ~130 - 135 | C5 (Carbon in the thiazole ring, bonded to the methanol group) |
| ~55 - 60 | -CH₂OH (Methanol carbon) |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| ~183/185/187 | [M]⁺∙ (Molecular ion peak with isotopic pattern for two chlorine atoms) |
| ~148/150 | [M - Cl]⁺ |
| ~152/154 | [M - OCH₃]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 2850-3000 | C-H stretch (alkane) |
| 1500-1600 | C=N stretch (thiazole ring) |
| 1000-1100 | C-O stretch (primary alcohol) |
| 700-800 | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or equivalent).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.5 s.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled to an appropriate ionization source.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Acquisition Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺∙ or [M+H]⁺).
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
Propose fragmentation pathways for major fragment ions.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.
Figure 1: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
A comprehensive spectroscopic characterization is imperative for the unequivocal identification and quality assessment of this compound. This technical guide provides the foundational information and standardized protocols necessary for researchers to obtain and interpret the NMR, MS, and IR data for this compound. The successful application of these methodologies will enable the confirmation of its molecular structure and purity, thereby facilitating its use in further research and development endeavors.
An In-depth Technical Guide to the Synthesis of (2,4-Dichlorothiazol-5-yl)methanol and its Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing (2,4-dichlorothiazol-5-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the synthesis of the immediate precursor, 2,4-dichlorothiazole-5-carboxaldehyde, and its subsequent reduction to the target alcohol. Methodologies, quantitative data, and experimental protocols are presented to assist researchers in the replication and optimization of these synthetic pathways.
Core Synthetic Strategy
The most direct and well-documented approach to this compound involves a two-step process:
-
Formation of the Thiazole Ring and Functionalization: Synthesis of 2,4-dichlorothiazole-5-carboxaldehyde from 2,4-thiazolidinedione.
-
Reduction of the Aldehyde: Conversion of 2,4-dichlorothiazole-5-carboxaldehyde to this compound using a suitable reducing agent.
This guide will focus on this primary route, providing detailed experimental protocols for each step.
Step 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde
The key starting material for the synthesis of this compound is 2,4-dichlorothiazole-5-carboxaldehyde.[1] This heterocyclic aldehyde can be prepared from 2,4-thiazolidinedione through a Vilsmeier-Haack-type reaction using a phosphorus chloride source and N,N-dimethylformamide (DMF).[2][3]
Reaction Scheme:
Caption: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde.
Experimental Protocols
Two representative protocols for the synthesis of 2,4-dichlorothiazole-5-carboxaldehyde are provided below, one using phosphorus trichloride and the other using phosphorus oxychloride.
Protocol 1: Using Phosphorus Trichloride
This protocol is adapted from a general procedure found in chemical literature.[2]
-
At 0 °C and under an argon atmosphere, a solution of 2,4-thiazolidinedione (2.7 g, 23.07 mmol) in N,N-dimethylformamide (DMF, 1.23 mL, 15.98 mmol) is slowly added dropwise to phosphorus trichloride (8.15 mL, 87.17 mmol) over 15 minutes.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is subsequently heated to 120 °C and stirred for 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into ice water and extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (100 mL) and water (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (5% ethyl acetate/hexane) to yield 2,4-dichlorothiazole-5-carboxaldehyde as a brown oil.
Protocol 2: Using Phosphorus Oxychloride
This protocol is based on a patented procedure.[3]
-
To a suspension of 2,4-thiazolidinedione (46.8 g, 0.4 mol) in phosphorus oxychloride (368 g, 2.4 mol), add dimethylformamide (32.1 g, 0.44 mol) dropwise over 15 minutes while maintaining the temperature between 10-20 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the mixture to 80-90 °C and stir for an additional hour.
-
Increase the temperature to reflux (approximately 115 °C) and continue stirring until the evolution of gas ceases (about 4 hours).
-
After cooling, slowly pour the reaction mixture into 2 kg of ice.
-
Extract the mixture three times with 500 mL portions of methylene chloride.
-
Wash the combined organic phases with aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate in vacuo to obtain the product.
Quantitative Data Summary
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
| 2,4-Thiazolidinedione | PCl₃, DMF | 120 °C | 4 hours | 33% | [2] |
| 2,4-Thiazolidinedione | POCl₃, DMF | Reflux (~115 °C) | ~4 hours | 50-60% | [3] |
Step 2: Reduction of 2,4-Dichlorothiazole-5-carboxaldehyde to this compound
The final step in the synthesis is the reduction of the aldehyde functionality of 2,4-dichlorothiazole-5-carboxaldehyde to a primary alcohol. This can be achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of the Aldehyde to the Target Alcohol.
Experimental Protocols
Protocol 3: Reduction using Sodium Borohydride (NaBH₄)
This is a general procedure for the reduction of aldehydes.[6][7]
-
Dissolve 2,4-dichlorothiazole-5-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous ammonium chloride solution or 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 4: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This is a general procedure for the reduction of aldehydes under anhydrous conditions.[8][9]
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen), add a solution of 2,4-dichlorothiazole-5-carboxaldehyde (1 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.
Considerations for the Reduction Step
| Reducing Agent | Solvents | Temperature | Workup | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF/Methanol | 0 °C to Room Temp. | Aqueous quench (e.g., NH₄Cl) | Milder, more selective for aldehydes and ketones. Can be used in protic solvents.[4] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 °C to Room Temp. | Cautious sequential addition of H₂O and NaOH solution | Highly reactive, reduces a wider range of functional groups. Reacts violently with water and protic solvents; requires anhydrous conditions.[5][8] |
Alternative Synthetic Routes
While the reduction of the corresponding aldehyde is the most direct route, an alternative pathway could involve the synthesis of ethyl 2,4-dichlorothiazole-5-carboxylate followed by its reduction to this compound. This would necessitate an esterification step, likely from a corresponding carboxylic acid, and a subsequent reduction. It is important to note that the reduction of an ester to a primary alcohol typically requires a strong reducing agent like LiAlH₄, as NaBH₄ is generally ineffective for this transformation under standard conditions.[5]
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 2,4-thiazolidinedione. The formation of the intermediate, 2,4-dichlorothiazole-5-carboxaldehyde, is a robust reaction with established protocols and moderate to good yields. The subsequent reduction of the aldehyde to the target alcohol can be readily accomplished using standard reducing agents. The choice between sodium borohydride and lithium aluminum hydride for the reduction step will depend on the specific requirements of the synthesis, including the presence of other functional groups and the desired reaction conditions. This guide provides the necessary technical details to enable researchers to successfully synthesize this valuable pharmaceutical intermediate.
References
- 1. CAS 92972-48-0: 2,4-Dichlorothiazole-5-carboxaldehyde [cymitquimica.com]
- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Thiazole Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and therapeutic applications of thiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Therapeutic Significance of the Thiazole Scaffold
Thiazole derivatives have demonstrated remarkable versatility, exhibiting a wide array of pharmacological effects.[1][2] They are integral components of several FDA-approved drugs, highlighting their clinical importance.[3][4][5][6] The biological activities of thiazole-containing compounds are diverse and include:
-
Anticancer: Thiazole derivatives have shown significant potential in oncology by targeting various hallmarks of cancer.[7][8][9]
-
Antimicrobial: The thiazole ring is a key feature in some antibacterial and antifungal agents.[1][10]
-
Antiviral: Notably, the anti-HIV drug Ritonavir contains a thiazole moiety.[1][10][11]
-
Anti-inflammatory: Certain thiazole derivatives exhibit anti-inflammatory properties.[2]
-
Other Therapeutic Areas: Thiazole-based compounds have also been investigated for their potential in treating diabetes, neurodegenerative diseases, and cardiovascular disorders.[2][12]
Synthesis of Thiazole Derivatives
The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a prominent and widely used method.[3][13][14][15]
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, a common starting material for further elaboration.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure: [14]
-
In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as a solvent and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux for approximately 30-60 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Disruption of Microtubule Dynamics
Thiazole-containing compounds have been developed as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. [4][16]
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that regulate DNA topology. Thiazole derivatives have been identified as inhibitors of topoisomerase I and II, leading to DNA damage and cell death in cancer cells. [17][18][19][20][21]
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in epigenetic regulation. Thiazole-based HDAC inhibitors can alter gene expression patterns, leading to the suppression of tumor growth. [5][22][23][24][25]
Matrix Metalloproteinase (MMP) Inhibition
MMPs are involved in the degradation of the extracellular matrix, a process that is critical for tumor invasion and metastasis. Thiazole derivatives have been investigated as MMP inhibitors.
Quantitative Data of Thiazole Derivatives
The following tables summarize the in vitro activity of representative thiazole derivatives against various biological targets and cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives (IC₅₀ values in µM)
| Compound Class | Target/Cell Line | IC₅₀ (µM) | Reference(s) |
| Thiazole-based stilbenes | MCF-7 | 0.78 | [18][26] |
| HCT116 | 0.62 | [18][26] | |
| Thiazolo[3,2-a]pyrimidines | Topo II | 0.23 | [19][20] |
| Thiazole-naphthalene | MCF-7 | 0.48 | [4] |
| A549 | 0.97 | [4] | |
| Thiazole-privileged chalcones | Ovar-3 | 1.55 | [27] |
| MDA-MB-468 | 2.95 | [27] | |
| Thiazole-coumarin hybrids | EGFR | 0.08 | [25] |
| HDAC1 | 1.013 | [25] | |
| (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamides | PI3Kα | 0.0029 | [23] |
| HDAC6 | 0.026 | [23] |
Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives (IC₅₀ values in µM)
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference(s) |
| Thiazole-based chalcones | Tubulin Polymerization | 7.78 | [27] |
| Thiazole-naphthalene | Tubulin Polymerization | 3.3 | [4] |
| Thiazolo[3,2-a]pyrimidines | Topoisomerase II | 0.23 | [19][20] |
| Thiazole-based hydroxamic acids | HDACs | 0.010 - 0.131 | [5][22] |
| Bisthiazole-based hydroxamic acids | HDAC1 | 0.01 | [24] |
| Thiazole-coumarin hybrids | EGFR | 0.08 | [25] |
| HDAC1 | 1.013 | [25] | |
| (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamides | PI3Kα | 0.0029 | [23] |
| HDAC6 | 0.026 | [23] |
Key Experimental Protocols in Thiazole Drug Discovery
The discovery and development of novel thiazole-based drugs involve a series of in vitro assays to determine their biological activity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates. [9][28][29][30] dot
Procedure Outline: [28]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Kinase Inhibition Assay
These assays are used to determine the potency of thiazole derivatives against specific protein kinases like PI3K and mTOR.
Procedure Outline:
-
Reaction Setup: In a microplate well, combine the kinase, a kinase-specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Add the thiazole derivative at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Tubulin Polymerization Assay
This assay measures the effect of thiazole derivatives on the polymerization of tubulin into microtubules. [4][8][12][16][26][31][32][33] Procedure Outline: [12][31]
-
Tubulin Preparation: Use purified tubulin and induce polymerization by adding GTP and incubating at 37°C.
-
Inhibitor Addition: Add the thiazole derivative at different concentrations to the tubulin solution before inducing polymerization.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the inhibitor to determine the IC₅₀ for tubulin polymerization inhibition.
Topoisomerase Relaxation Assay
This assay is used to assess the ability of thiazole derivatives to inhibit the DNA relaxation activity of topoisomerases. [1][6][10][34][35] Procedure Outline: [1][10]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase enzyme, and assay buffer.
-
Inhibitor Addition: Add the thiazole derivative at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Agarose Gel Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.
HDAC Inhibition Assay
Fluorometric assays are commonly used to screen for HDAC inhibitors. [7][22][36] Procedure Outline: [7]
-
Substrate and Enzyme: In a microplate, combine a fluorogenic HDAC substrate with the HDAC enzyme source (e.g., nuclear extract or purified enzyme).
-
Inhibitor Addition: Add the thiazole derivative at various concentrations.
-
Incubation: Incubate to allow for the deacetylation of the substrate by the HDAC enzyme.
-
Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence indicates HDAC inhibition.
MMP Activity Assay
The activity of MMPs and their inhibition by thiazole derivatives can be measured using fluorogenic substrates. [37][38][39][40][41] Procedure Outline: [38][41]
-
Enzyme and Substrate: Combine the MMP enzyme with a fluorogenic MMP substrate in an assay buffer.
-
Inhibitor Addition: Add the thiazole derivative at various concentrations.
-
Incubation: Incubate the reaction, allowing the MMP to cleave the substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the MMP activity.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The diverse range of biological activities exhibited by thiazole derivatives, coupled with their synthetic accessibility, ensures their continued exploration in the quest for novel and effective therapeutic agents. Future research will likely focus on the development of more selective and potent thiazole-based inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to enhance their clinical utility. The strategic application of the principles and protocols outlined in this guide will be instrumental in advancing the field of thiazole-based drug discovery.
References
- 1. inspiralis.com [inspiralis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 7. apexbt.com [apexbt.com]
- 8. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 23. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. texaschildrens.org [texaschildrens.org]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 32. benchchem.com [benchchem.com]
- 33. In vitro tubulin polymerization assay [bio-protocol.org]
- 34. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 35. profoldin.com [profoldin.com]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. home.sandiego.edu [home.sandiego.edu]
- 38. docs.aatbio.com [docs.aatbio.com]
- 39. quickzyme.com [quickzyme.com]
- 40. Assays of matrix metalloproteinases (MMPs) activities: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
An In-depth Technical Guide to PROTACs and Their Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering a novel approach to targeting disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are engineered to eliminate target proteins from the cell altogether.[3] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][5] This unique mechanism of action allows PROTACs to target proteins previously considered "undruggable" and offers the potential to overcome drug resistance.[4][6]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][5] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1][4]
The Building Blocks of PROTACs
The modular design of PROTACs allows for systematic optimization of their activity and selectivity.[2] The three core building blocks are:
-
Ligand for the Protein of Interest (POI) or "Warhead" : This component provides the specificity for the target protein.[6] Often, these ligands are derived from known inhibitors of the POI.[2] However, a key advantage of PROTACs is that the ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to enable the formation of the ternary complex.[4][8] This opens up a vast new landscape of potential targets that may lack a functional active site for traditional inhibition.[]
-
E3 Ubiquitin Ligase Ligand or "Anchor" : This moiety recruits a specific E3 ubiquitin ligase, which is a key component of the UPS responsible for substrate recognition.[6] While there are over 600 E3 ligases in human cells, only a handful have been successfully recruited for PROTAC-mediated degradation.[6] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][6] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and tissue distribution of the PROTAC.[2][10]
-
The Linker : The linker connects the POI ligand and the E3 ligase ligand.[6] Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[2] Linker optimization is a crucial step in PROTAC development, as it governs the spatial orientation of the POI and the E3 ligase, which directly influences the efficiency of ubiquitination.[2] Commonly used linkers include polyethylene glycol (PEG) and alkyl chains.[6]
Signaling Pathway and Mechanism of Action
The mechanism of PROTAC-induced protein degradation involves a series of orchestrated intracellular events. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7][11] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI, a process catalyzed by the recruited E3 ligase.[5][] The repeated addition of ubiquitin molecules results in the formation of a polyubiquitin chain on the POI.[4] This polyubiquitinated protein is then recognized as a substrate for degradation by the 26S proteasome.[1][] After the POI is degraded into small peptides, the PROTAC is released and can engage in another round of degradation, acting as a catalyst.[4][7]
Quantitative Data Summary
The efficacy of a PROTAC is characterized by several key parameters, including binding affinities (Kd) for the target protein and E3 ligase, the concentration required to induce 50% degradation (DC50), and the maximum percentage of degradation achieved (Dmax).[3][11]
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | Binary Kd (Target, nM) | Binary Kd (E3, nM) | Ternary Complex Kd (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Assay Method |
| MZ1 | BRD4 | VHL | HeLa | 1 | 29 | N/A | 26 | 10-30 | >90 | SPR, ITC, Western Blot |
| ARV-771 | BRD4 | VHL | LNCaP | N/A | N/A | N/A | N/A | <1 | >95 | Western Blot |
| dBET1 | BRD4 | CRBN | HEK293 | N/A | N/A | N/A | N/A | ~5 | >90 | HiBiT Assay |
| ARV-110 | Androgen Receptor | CRBN | VCaP | N/A | N/A | N/A | N/A | 1 | >95 | Western Blot |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | N/A | N/A | N/A | N/A | <1 | >90 | Western Blot |
Experimental Protocols
A comprehensive evaluation of a PROTAC's activity involves a series of in vitro and cellular assays.
Experimental Workflow for PROTAC Evaluation
A typical workflow for characterizing a novel PROTAC involves a multi-faceted approach to confirm its mechanism of action, determine its potency and selectivity, and assess its effects on cellular function.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is a fundamental method to directly measure the reduction in target protein levels.[3][12]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[11] Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12] Include a vehicle control (e.g., 0.1% DMSO).[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[2] Scrape the cells and collect the lysate.[12] Incubate on ice for 30 minutes.[12]
-
Protein Quantification: Centrifuge lysates to pellet cell debris.[12] Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer.[12] Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11][12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[3] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) and affinity (KD).[13][14]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, streptavidin-coated)
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Methodology for Binary Interaction:
-
Immobilization: Immobilize the purified target protein or E3 ligase onto the sensor chip surface.[2][14]
-
Binding Measurement: Flow a series of concentrations of the PROTAC over the sensor surface.[2]
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
Methodology for Ternary Complex Formation:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip.[15]
-
Ternary Binding Measurement: Inject a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the target protein over the E3 ligase surface.[13][15]
-
Data Analysis: Determine the binding kinetics and affinity of the ternary complex. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.[15]
Protocol 3: HiBiT Assay for Intracellular Protein Degradation
The HiBiT assay is a sensitive, quantitative, live-cell method for measuring protein abundance.[16][17] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[16][18]
Materials:
-
CRISPR/Cas9 engineered cell line expressing the HiBiT-tagged target protein
-
LgBiT protein
-
Nano-Glo® Live Cell Substrate
-
PROTAC compound
-
White, opaque microplates
Methodology:
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque microplate.[16]
-
Reagent Addition: Add the LgBiT protein and Nano-Glo® substrate to the cells.[16]
-
PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells.[16]
-
Luminescence Measurement: Measure the luminescence signal over time using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.[16][19]
-
Data Analysis: Normalize the data to a time-zero reading and plot the degradation kinetics.[16] From this data, DC50 and Dmax values can be determined.[17][20]
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to targeted protein elimination. Understanding the interplay of the three core building blocks—the target ligand, the E3 ligase ligand, and the linker—is fundamental to the rational design of effective degraders. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for the characterization and optimization of novel PROTACs, from initial binding assessment to the quantification of cellular degradation. As research in this field continues to accelerate, the systematic application of these methodologies will be crucial in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. pubs.acs.org [pubs.acs.org]
(2,4-Dichlorothiazol-5-yl)methanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and disposal of (2,4-Dichlorothiazol-5-yl)methanol (CAS No. 170232-69-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar chemicals, including (2-Chlorothiazol-5-yl)methanol and 2,4-Dichlorothiazole-5-carboxaldehyde, as well as general principles for handling hazardous chemicals.
Hazard Identification and Classification
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[1]
-
Skin Irritation/Corrosion: May cause skin irritation or burns.[2][3]
-
Eye Irritation/Damage: May cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
GHS Pictograms (Inferred) :
| Pictogram | Hazard Class |
| Acute Toxicity (fatal or toxic) | |
| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
Signal Word (Inferred): Danger
Hazard Statements (Inferred):
| Code | Statement |
| H301 | Toxic if swallowed.[1] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[2] |
Precautionary Statements (Inferred):
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 170232-69-6 | N/A |
| Molecular Formula | C4H3Cl2NOS | N/A |
| Molecular Weight | 184.04 g/mol | N/A |
| Appearance | Solid (inferred) | N/A |
| Melting Point | 47-53 °C (for 2,4-Dichlorothiazole-5-carboxaldehyde) | [1] |
| Boiling Point | 302.8°C at 760 mmHg (for (2-Chlorothiazol-5-yl)methanol) | [2] |
| Solubility | Likely soluble in organic solvents such as DMSO and Methanol. | [4] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or degradation before use. | To prevent skin contact. |
| Body Protection | A fully buttoned laboratory coat. | To protect against spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors. |
Weighing a Solid Sample
This protocol details the steps for safely weighing a solid powder of this compound.
Caption: Workflow for weighing a hazardous solid chemical.
Preparation of a Solution
This protocol outlines the safe preparation of a solution from a solid sample of this compound.
References
Methodological & Application
Synthesis of (2,4-Dichlorothiazol-5-yl)methanol Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (2,4-Dichlorothiazol-5-yl)methanol and its derivatives. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal and anticancer properties.[1][2] this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications.
I. Synthetic Pathways
The synthesis of this compound derivatives commences with the preparation of the key intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde. This aldehyde is then reduced to the corresponding alcohol, this compound, which can be further derivatized to synthesize a library of target compounds, such as ethers and esters.
II. Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
This protocol is adapted from a known procedure for the Vilsmeier-Haack formylation of 2,4-thiazolidinedione.[3][4]
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,4-thiazolidinedione (1.0 eq) in phosphorus oxychloride (4.0-5.0 eq).
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add N,N-dimethylformamide (1.0-1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 115 °C) and stir for 4-6 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 2,4-dichloro-5-thiazolecarboxaldehyde.
Expected Yield: 30-60%[3]
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.[5][6]
Materials:
-
2,4-Dichloro-5-thiazolecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Partition the residue between water and an organic solvent (DCM or EtOAc).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Synthesis of this compound Ether Derivatives (Williamson Ether Synthesis)
This general protocol can be adapted for the synthesis of various ether derivatives.[7][8]
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether derivative by column chromatography.
Protocol 4: Synthesis of this compound Ester Derivatives
This protocol describes a general method for esterification using an acyl chloride.[9][10]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester derivative by column chromatography.
III. Data Presentation
The following tables summarize hypothetical but expected quantitative data for the synthesis of this compound and its derivatives. Actual results may vary depending on experimental conditions.
Table 1: Synthesis of Intermediates
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data (¹H NMR) |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | 2,4-Thiazolidinedione | POCl₃, DMF | - | 30-60 | >95 | δ 9.87 (s, 1H)[3] |
| This compound | 2,4-Dichloro-5-thiazolecarboxaldehyde | NaBH₄ | Methanol | 80-95 | >98 | δ 4.8 (s, 2H), 5.5 (br s, 1H) |
Table 2: Synthesis of this compound Derivatives
| Derivative | R Group | Synthesis Method | Reagents | Yield (%) | Purity (%) |
| Ether | -CH₃ | Williamson Ether Synthesis | NaH, CH₃I | 70-85 | >98 |
| Ether | -CH₂CH₃ | Williamson Ether Synthesis | NaH, CH₃CH₂Br | 65-80 | >98 |
| Ester | -C(O)CH₃ | Esterification | Acetyl chloride, Et₃N | 85-95 | >99 |
| Ester | -C(O)Ph | Esterification | Benzoyl chloride, Pyridine | 80-90 | >99 |
IV. Application Notes: Biological Activity
Thiazole derivatives are known to possess a broad spectrum of biological activities. While specific data for derivatives of this compound are not extensively available, related structures have shown promising antifungal and anticancer activities. The synthesized derivatives from the provided protocols can be screened for their biological potential.
Antifungal Activity
Thiazole derivatives have been reported to exhibit potent antifungal activity against various Candida species.[1][11] The mechanism of action for some antifungal thiazoles involves the inhibition of key fungal enzymes.
Table 3: Antifungal Activity of Representative Thiazole Derivatives (Literature Data)
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| 2,4-Disubstituted Thiazole | Candida albicans | 3.9 | [1] |
| 2-Amino-4,5-diarylthiazole | Candida albicans | 9 (MIC₈₀) | [11] |
Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[2][12][13] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and interaction with DNA.
Table 4: Cytotoxic Activity of Representative Thiazole Derivatives (Literature Data)
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bis-thiazole derivative | Hela (Cervical Cancer) | 0.0006 | [12] |
| Thiazole derivative | HepG-2 (Liver Cancer) | 84.9 | [13] |
| Pyrano[2,3-d]thiazole | MCF-7 (Breast Cancer) | <10 | [2] |
V. Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthetic and screening processes.
References
- 1. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,4-Dichlorothiazol-5-yl)methanol as a Putative Linker in PROTAC Synthesis
Disclaimer: The use of (2,4-Dichlorothiazol-5-yl)methanol as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is not yet documented in the peer-reviewed scientific literature. The following application notes and protocols are presented as a guide for researchers and drug development professionals interested in exploring this and other novel heterocyclic linkers. The experimental designs and data are hypothetical and intended for illustrative purposes.
Introduction
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects these two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficacy, selectivity, and physicochemical properties of the PROTAC.
While flexible alkyl and polyethylene glycol (PEG) chains are common linker components, there is growing interest in incorporating rigid heterocyclic scaffolds to improve PROTAC properties. Heterocyclic linkers can reduce the conformational flexibility of the PROTAC, which may lead to a more favorable orientation for ternary complex formation and improved pharmacokinetic profiles. This document explores the potential application of this compound as a rigid core for a novel class of PROTAC linkers. The dichlorothiazole moiety is expected to introduce rigidity and specific steric and electronic features into the linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC is depicted below. The PROTAC simultaneously binds the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Hypothetical Application of a Dichlorothiazole-Based Linker
The incorporation of a this compound-derived linker could offer several advantages:
-
Rigidity: The thiazole ring can act as a rigid scaffold, reducing the number of rotatable bonds in the linker compared to traditional PEG or alkyl linkers. This can decrease the entropic penalty of ternary complex formation.
-
Vectorial Properties: The defined geometry of the thiazole ring can provide precise control over the spatial orientation of the warhead and anchor moieties.
-
Physicochemical Properties: The heteroatoms and chlorine substituents on the thiazole ring can modulate the linker's polarity, solubility, and metabolic stability.
Data Presentation: Hypothetical Comparison of Linkers
The following table presents hypothetical data for a PROTAC targeting a kinase, comparing a dichlorothiazole-based linker with standard PEG and alkyl linkers.
| Linker Type | PROTAC ID | Target Binding (IC50, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Permeability (Papp, 10-6 cm/s) |
| PEG4 | PROTAC-PEG4 | 25 | 50 | 95 | 5.2 |
| Alkyl-C8 | PROTAC-C8 | 28 | 80 | 90 | 8.1 |
| Dichlorothiazole | PROTAC-Thz-1 | 22 | 35 | 98 | 6.5 |
| Dichlorothiazole | PROTAC-Thz-2 | 24 | 45 | 96 | 7.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthesis of the linker building block from its corresponding aldehyde.
Materials:
-
2,4-Dichlorothiazole-5-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-Dichlorothiazole-5-carbaldehyde (1.0 eq) in a mixture of DCM and MeOH (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: General Procedure for Incorporating the Thiazole Linker into a PROTAC
This protocol outlines a general method for attaching the thiazole building block to a warhead or anchor moiety possessing a carboxylic acid, followed by functionalization for coupling to the other PROTAC component.
Caption: General workflow for PROTAC synthesis using a thiazole linker.
Step A: Attachment of the Thiazole Moiety (Example: Mitsunobu Reaction)
-
Dissolve the carboxylic acid-containing warhead or anchor (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the ester-linked intermediate.
Step B: Functionalization for Subsequent Coupling (Example: Azide Introduction)
The chlorine atoms on the thiazole ring may be amenable to nucleophilic substitution to introduce a functional handle for the next coupling step. Alternatively, the initial building block could be modified prior to coupling. Assuming one of the chlorines can be selectively displaced:
-
Dissolve the ester-linked intermediate from Step A (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN3) (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography to yield the azide-functionalized intermediate.
Step C: Final PROTAC Assembly (Example: Click Chemistry)
-
Dissolve the azide-functionalized intermediate from Step B (1.0 eq) and the alkyne-functionalized second moiety (warhead or anchor) (1.0 eq) in a t-BuOH/H2O mixture.
-
Add sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Concentrate the organic phase and purify the crude product by preparative HPLC to yield the final PROTAC.
Protocol 3: Western Blot Analysis of Target Protein Degradation
Materials:
-
Cancer cell line expressing the target protein.
-
Synthesized PROTACs and vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and collect the protein extracts. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
Conclusion
The use of novel, rigid heterocyclic linkers such as those derived from this compound represents a promising avenue for the development of next-generation PROTACs with improved pharmacological properties. The protocols and conceptual framework provided herein offer a starting point for researchers to explore this uncharted chemical space. It is important to reiterate that the synthesis and application of this specific linker in PROTACs require experimental validation.
Application Notes and Protocols for Incorporating (2,4-Dichlorothiazol-5-yl)methanol into Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorothiazol-5-yl)methanol is a versatile building block for the synthesis of chemical linkers used in drug development, particularly for antibody-drug conjugates (ADCs) and PROTACs. The dichlorothiazole moiety offers multiple sites for chemical modification, allowing for the creation of diverse linker structures. The primary hydroxyl group provides a convenient attachment point for various payloads or targeting ligands. This document provides detailed protocols for the incorporation of this compound into linkers through common chemical transformations, including ether and ester linkages.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Halogenated thiazoles are particularly valuable as they serve as versatile intermediates for generating molecular diversity through cross-coupling reactions.[2] this compound features two chlorine atoms, which can be selectively functionalized, and a primary alcohol for straightforward conjugation. These characteristics make it an attractive starting material for the synthesis of bespoke linkers in drug discovery programs.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 170232-69-6 | [3] |
| Molecular Formula | C4H3Cl2NOS | [3] |
| Molecular Weight | 184.04 g/mol | [4] |
| Boiling Point | 335°C at 760 mmHg | [3] |
| Density | 1.675 g/cm³ | [3] |
| LogP | 1.94220 | [3] |
Experimental Protocols
The following protocols describe the incorporation of this compound into linkers via the formation of an ether or ester bond. These are fundamental reactions that can be adapted for a wide range of linker precursors.
Protocol 1: Synthesis of an Ether-Linked Linker Precursor
This protocol details the reaction of this compound with a generic alkyl halide linker precursor in a Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide linker precursor (e.g., N-(2-bromoethyl)phthalimide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Dissolve the alkyl halide linker precursor (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 2: Example Reagent Quantities for Protocol 1
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |
| This compound | 184.04 | 5.43 mmol | 1.0 g | 1.0 |
| Sodium Hydride (60%) | 40.00 | 6.52 mmol | 0.26 g | 1.2 |
| N-(2-bromoethyl)phthalimide | 254.08 | 5.97 mmol | 1.52 g | 1.1 |
| Anhydrous DMF | - | - | 20 mL | - |
Protocol 2: Synthesis of an Ester-Linked Linker Precursor
This protocol describes the esterification of this compound with a generic carboxylic acid linker precursor using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid linker precursor (e.g., 4-(Boc-amino)butanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid linker precursor (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add the coupling agent (e.g., DCC, 1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC. If using DCC, a white precipitate of dicyclohexylurea will form.
-
Work-up: If DCC was used, filter off the dicyclohexylurea precipitate and wash with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 3: Example Reagent Quantities for Protocol 2
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |
| 4-(Boc-amino)butanoic acid | 203.24 | 4.92 mmol | 1.0 g | 1.0 |
| This compound | 184.04 | 5.90 mmol | 1.09 g | 1.2 |
| DCC | 206.33 | 5.41 mmol | 1.12 g | 1.1 |
| DMAP | 122.17 | 0.49 mmol | 0.06 g | 0.1 |
| Anhydrous DCM | - | - | 25 mL | - |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of an ether-linked linker precursor.
Caption: Workflow for the synthesis of an ester-linked linker precursor.
Conclusion
The protocols outlined in this document provide a foundational approach for the incorporation of this compound into linker structures. These methods are robust and can be adapted to a variety of linker precursors, enabling the synthesis of diverse chemical entities for drug discovery and development. The dichlorothiazole moiety also presents opportunities for further functionalization through cross-coupling reactions, which can be explored in subsequent synthetic steps. Researchers should optimize reaction conditions and purification methods for their specific substrates.
References
(2,4-Dichlorothiazol-5-yl)methanol in the synthesis of E3 ligase ligands
Application Notes and Protocols: Synthesis of E3 Ligase Ligands
Topic: (2,4-Dichlorothiazol-5-yl)methanol in the Synthesis of E3 Ligase Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][2] A critical component of a PROTAC is the E3 ligase ligand. Among the most utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein.[3][4] This document provides an overview of the synthesis of VHL E3 ligase ligands.
Initial searches for the use of this compound as a direct precursor in the synthesis of E3 ligase ligands did not yield established protocols in the scientific literature. However, the literature provides robust and well-documented synthetic routes to highly potent VHL ligands, such as VH032, which are central to the development of many PROTACs.[3][5] These syntheses often feature a 4-methylthiazole moiety, a key structural component for effective binding to VHL.[6] This document will detail a common and effective synthetic pathway to a key VHL ligand intermediate and its subsequent conversion to a final VHL ligand, based on published methods.
Synthesis of a Key VHL Ligand Intermediate
A common strategy for the synthesis of VHL ligands involves the C-H arylation of 4-methylthiazole with a substituted benzene derivative. The following sections detail a representative synthetic route.
Table 1: Summary of a Synthetic Route to a VHL Ligand Precursor
| Step | Reaction | Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 1 | C-H Arylation | 4-bromobenzonitrile, 4-methylthiazole | Pd(OAc)₂, KOAc, DMA, 130°C, 4 h | 4-(4-methylthiazol-5-yl)benzonitrile | ~60% | [3][7] |
| 2 | Reduction of Nitrile | 4-(4-methylthiazol-5-yl)benzonitrile | LiAlH₄, THF, 0°C, 30 min | (4-(4-methylthiazol-5-yl)phenyl)methanamine | ~53% | [7] |
| 3 | Amide Coupling | (4-(4-methylthiazol-5-yl)phenyl)methanamine, Boc-Hyp-OH | HATU, DIPEA, DMF, rt, 18 h | tert-butyl (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate | ~75% (over two steps including Boc deprotection) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methylthiazol-5-yl)benzonitrile (C-H Arylation)
-
To a solution of 4-bromobenzonitrile in anhydrous DMA, add 4-methylthiazole and potassium acetate (KOAc).
-
Spurge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (Pd(OAc)₂).
-
Heat the reaction mixture to 130°C and stir for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(4-methylthiazol-5-yl)benzonitrile.[3][7]
Protocol 2: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine (Nitrile Reduction)
-
To a cooled (0°C) suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF, add a solution of 4-(4-methylthiazol-5-yl)benzonitrile in THF dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield (4-(4-methylthiazol-5-yl)phenyl)methanamine.[7]
Protocol 3: Synthesis of tert-butyl (2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate (Amide Coupling)
-
To a solution of (4-(4-methylthiazol-5-yl)phenyl)methanamine in DMF, add Boc-Hyp-OH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Visualizations
Synthetic Workflow
The following diagram illustrates a common synthetic pathway for VHL E3 ligase ligands, starting from commercially available materials.
Caption: Synthetic scheme for a VHL E3 ligase ligand.
Mechanism of Action: PROTAC-Induced Protein Degradation
The synthesized VHL ligand can be incorporated into a PROTAC molecule to induce the degradation of a target protein. The general mechanism is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
While the direct synthesis of E3 ligase ligands from this compound is not prominently featured in the current literature, established and high-yielding synthetic routes are available for crucial VHL ligands. The protocols and data presented here provide a foundation for researchers to synthesize these important molecules for the development of novel PROTACs. The modular nature of PROTACs allows for the incorporation of these VHL ligands with various POI binders, opening avenues for targeted protein degradation across a wide range of diseases.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: (2,4-Dichlorothiazol-5-yl)methanol Derivatives in Click Chemistry
A comprehensive search of the current scientific literature and patent databases did not yield specific examples of the direct application of (2,4-Dichlorothiazol-5-yl)methanol or its immediate derivatives in click chemistry reactions. While thiazole-containing compounds are of significant interest in medicinal chemistry and drug discovery for their diverse biological activities[1][2][3][4], and click chemistry is a widely used method for bioconjugation and the synthesis of complex molecules[5][6][7], a direct link between this specific dichlorothiazole derivative and click chemistry applications is not documented in the provided search results.
This document, therefore, outlines a prospective approach to utilizing this compound in click chemistry based on established principles. It provides hypothetical experimental protocols for the functionalization of this starting material to enable its participation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These protocols are intended to serve as a foundational guide for researchers interested in exploring the potential of this scaffold.
Prospective Applications in Drug Discovery and Bioconjugation
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4][8]. The integration of a "clickable" handle onto the this compound scaffold would enable its conjugation to other molecules of interest, such as fluorescent dyes, targeting ligands, or polyethylene glycol (PEG) chains, to enhance its therapeutic potential or to study its mechanism of action.
Potential applications include:
-
Synthesis of Novel Drug Conjugates: Linking the thiazole core to other bioactive molecules to create hybrid compounds with potentially synergistic or improved pharmacological profiles.
-
Development of Targeted Therapeutics: Conjugating the thiazole derivative to a targeting moiety (e.g., an antibody or peptide) to direct its delivery to specific cells or tissues.
-
Creation of Fluorescent Probes: Attaching a fluorophore to the thiazole scaffold to enable visualization of its cellular uptake and distribution.
General Principles of Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions[5][6]. The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction involves the formation of a stable 1,2,3-triazole ring from the reaction of a terminal alkyne and an azide in the presence of a copper(I) catalyst.[9][10][11][12]
-
SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide, which is particularly useful for in vivo applications where the toxicity of copper is a concern.[13][14][15][16][17]
The workflow for utilizing a starting material in click chemistry generally involves its functionalization with either an azide or an alkyne group.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. One moment, please... [dergi.fabad.org.tr]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper(ii) accelerated azide–alkyne cycloaddition reaction using mercaptopyridine-based triazole ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. jetir.org [jetir.org]
- 13. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. jcmarot.com [jcmarot.com]
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs Utilizing Thiazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The solid-phase synthesis of PROTACs provides significant advantages over traditional solution-phase methods, including simplified purification, the ability to use excess reagents to drive reactions to completion, and suitability for automated and parallel synthesis, which is crucial for generating PROTAC libraries for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the solid-phase synthesis of PROTACs with a specific focus on the use of thiazole-containing linkers. The thiazole moiety can be a key structural element within the linker, offering a rigid and synthetically tractable core. We present a method for the on-resin synthesis of a 2,4,5-trisubstituted thiazole core, which can be further elaborated to generate a diverse library of PROTACs.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC generally follows a sequential process of resin preparation, ligand and linker coupling, and finally, cleavage and purification. The workflow for incorporating a thiazole intermediate involves the on-resin construction of the thiazole core, followed by the sequential addition of the remaining linker components and the second ligand.
Experimental Protocols
Protocol 1: General Solid-Phase PROTAC Synthesis
This protocol outlines a general procedure for solid-phase PROTAC synthesis, which can be adapted for various linkers and ligands.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.
-
If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
2. First Ligand Coupling (e.g., E3 Ligase Ligand):
-
In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative, 2 eq.), a coupling agent (e.g., HATU, 2 eq.), and a base (e.g., DIPEA, 4 eq.) in DMF.
-
Add the activated ligand solution to the resin and shake at room temperature for 4-16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (MeOH) (3x).
3. Linker Coupling:
-
If the coupled ligand has a protecting group (e.g., Fmoc), deprotect as described in step 1.
-
Dissolve the linker with a terminal carboxylic acid (e.g., Fmoc-NH-PEGn-COOH, 2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin as described in step 2.
4. Second Ligand Coupling (e.g., POI Ligand):
-
Deprotect the linker's terminal functional group (e.g., Fmoc) as described in step 1.
-
Couple the carboxylic acid-functionalized POI ligand (2 eq.) using the activation method described in step 2. Shake for 16 hours.
-
Wash the resin as described in step 2 and dry under vacuum.
5. Cleavage and Purification:
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Solid-Phase Synthesis of a Thiazole Intermediate
This protocol is adapted from the solid-phase synthesis of 2,4,5-trisubstituted thiazole derivatives and can be integrated into a PROTAC synthesis workflow.[2] This protocol assumes the synthesis starts from an isothiocyanate-functionalized resin.
1. Preparation of Isothiocyanate Resin:
-
Start with an amine-functionalized resin (e.g., aminomethyl polystyrene).
-
Swell the resin in DCM.
-
Add a solution of thiophosgene (1.2 eq.) in DCM and shake for 3 hours at room temperature.
-
Wash the resin with DCM, DMF, and MeOH, then dry under vacuum.
2. Formation of Carbamimidothioate Linker on Resin:
-
Swell the isothiocyanate resin in DMF.
-
Add a solution of cyanamide (5 eq.) and DIPEA (5 eq.) in DMF.
-
Shake the mixture at 60 °C for 12 hours.
-
Wash the resin with DMF, water, MeOH, and DCM, then dry.
3. On-Resin Thiazole Synthesis:
-
Swell the carbamimidothioate-functionalized resin in DMF.
-
Add a solution of an α-haloketone (e.g., 3-bromo-1-phenyl-propan-1-one, 5 eq.) and DIPEA (5 eq.) in DMF.
-
Shake at 80 °C for 12 hours. This step forms the thiazole ring on the solid support.
-
Wash the resin with DMF, MeOH, and DCM.
4. Diversification of the Thiazole Core (Example for Linker Attachment):
-
The synthesized thiazole on the resin has points for diversification. For linker elongation, one of the substituents added via the α-haloketone or a subsequent reaction should contain a protected functional group (e.g., a Boc-protected amine or a t-butyl ester).
-
For example, if a Boc-protected amine is present, it can be deprotected with TFA in DCM to reveal a primary amine for subsequent linker coupling as described in Protocol 1, step 3.
Quantitative Data
The following tables provide representative quantitative data for the solid-phase synthesis of PROTACs and thiazole derivatives. Yields and biological activity are highly dependent on the specific ligands, linker, and target protein.
Table 1: Representative Yields for Solid-Phase Thiazole Synthesis [2]
| Step | Reaction | Reagents and Conditions | Average Yield (%) |
| 1 | Isothiocyanate Resin Formation | Thiophosgene, DCM, RT, 3h | >95 |
| 2 | Carbamimidothioate Formation | Cyanamide, DIPEA, DMF, 60°C, 12h | 85-95 |
| 3 | Thiazole Cyclization | α-haloketone, DIPEA, DMF, 80°C, 12h | 70-90 |
| 4 | Cleavage | TFA/DCM, RT, 2h | 65-85 (overall) |
Table 2: Representative Data for a BRD4-Targeting PROTAC
| PROTAC | Linker | E3 Ligase Ligand | Overall Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) |
| Compound A | PEG4 | Pomalidomide | 15 | >98 | 25 | >90 |
| Compound B | Alkyl C8 | Pomalidomide | 20 | >98 | 50 | >85 |
| Compound C | Thiazole-PEG2 | Pomalidomide | 12 (projected) | >95 (projected) | TBD | TBD |
(Data for Compounds A and B are representative and based on typical PROTAC syntheses. Data for Compound C is projected based on the integration of the thiazole synthesis protocol.)
Troubleshooting
Conclusion
The solid-phase synthesis of PROTACs using thiazole intermediates offers a robust and flexible platform for the rapid generation of diverse PROTAC libraries. The on-resin synthesis of the thiazole core allows for the introduction of multiple points of diversity within the linker, which is critical for optimizing the efficacy of the final PROTAC molecule. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation.
References
Application Notes and Protocols for (2,4-Dichlorothiazol-5-yl)methanol in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD) and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, opening up avenues to address targets previously considered "undruggable". This approach primarily employs Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules. A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.
(2,4-Dichlorothiazol-5-yl)methanol is a chemical building block suitable for the synthesis of PROTACs, particularly for the development of ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The dichlorothiazole moiety can be strategically incorporated into the VHL ligand, offering a potential scaffold for further chemical modification to optimize binding affinity and PROTAC efficacy.
Mechanism of Action: VHL-Recruiting PROTACs
VHL is a substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex. Under normal oxygen conditions, VHL recognizes and binds to hydroxylated hypoxia-inducible factor 1α (HIF-1α), leading to its ubiquitination and subsequent degradation. VHL-recruiting PROTACs hijack this natural process. By containing a VHL ligand, the PROTAC brings the POI into close proximity with the VHL E3 ligase complex. This ternary complex formation (POI-PROTAC-VHL) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Quantitative Data for Representative VHL-Recruiting PROTACs
While specific degradation data for a PROTAC synthesized directly from this compound is not publicly available, the following tables summarize the performance of well-characterized VHL-recruiting PROTACs targeting different proteins of interest. This data provides a benchmark for the expected efficacy of novel PROTACs developed using similar VHL ligands.
Table 1: Degradation Efficacy of a VHL-Recruiting PROTAC Targeting KRAS G12C [1][2][3]
| PROTAC | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 | ~80 |
| LC-2 | MIA PaCa-2 | 0.32 | ~75 | |
| LC-2 | SW1573 | 0.76 | ~90 | |
| LC-2 | NCI-H23 | 0.25 | ~90 | |
| LC-2 | NCI-H358 | 0.52 | ~40 | |
| YN14 | KRAS G12C | MIA PaCa-2 | (nanomolar) | >95 |
Table 2: Degradation Efficacy of VHL-Recruiting PROTACs Targeting BRD4 [4][5]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | BRD4 | Burkitt's lymphoma (BL) cells | < 1 | Not Specified |
| dBET6 | BRD4 | HepG2 | 23.32 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of a VHL-based PROTAC from this compound
This protocol outlines a plausible synthetic route for incorporating this compound into a VHL ligand and subsequently a PROTAC. This is a generalized procedure and may require optimization.
Part 1: Synthesis of a Functionalized VHL Ligand Precursor
-
Oxidation of the alcohol: The methanol group of this compound is first oxidized to an aldehyde using a mild oxidizing agent like manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) in a suitable solvent such as dichloromethane (DCM).
-
Reductive amination: The resulting aldehyde is then reacted with a protected (e.g., Boc-protected) amine-containing fragment, such as a derivative of 4-aminobenzonitrile, via reductive amination using a reducing agent like sodium triacetoxyborohydride (STAB). This step introduces a key aromatic component of the VHL ligand.
-
Coupling with hydroxyproline derivative: The nitrile group is reduced to a primary amine, which is then coupled with a protected hydroxyproline derivative (e.g., Boc-Hyp-OH) using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as DIPEA in a solvent like DMF. This step introduces the critical hydroxyproline moiety necessary for VHL binding.[6]
-
Final modifications and deprotection: Further modifications, such as coupling with a linker-compatible functional group, can be performed, followed by deprotection of the protecting groups (e.g., using TFA for Boc groups) to yield the final VHL ligand with a linker attachment point.
Part 2: PROTAC Synthesis via Amide Coupling
-
Activation of POI ligand: A POI ligand with a carboxylic acid handle is activated using coupling reagents like HATU or EDC/HOBt in an anhydrous aprotic solvent like DMF.
-
Coupling reaction: The activated POI ligand is then reacted with the amine-functionalized VHL ligand (with a linker attached) overnight at room temperature.
-
Purification: The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the POI.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant VHL E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL E3 ligase, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be observed in the presence of the PROTAC.
Signaling Pathways and Downstream Effects
The degradation of a specific POI by a VHL-recruiting PROTAC can have significant downstream effects on cellular signaling pathways.
-
VHL-HIF Pathway: VHL is a crucial negative regulator of the hypoxia-inducible factor (HIF) pathway. Under normal oxygen levels, VHL targets HIF-1α for degradation. While VHL-recruiting PROTACs utilize this E3 ligase, it is important to assess their potential impact on HIF-1α levels to ensure on-target degradation of the intended POI without disrupting normal cellular oxygen sensing.
-
Downstream Effects of POI Degradation: The ultimate biological consequence of PROTAC action depends on the function of the degraded POI. For example, if the POI is a kinase involved in a proliferation pathway, its degradation would be expected to lead to cell cycle arrest and apoptosis. If the POI is a scaffolding protein, its removal could disrupt the formation of a signaling complex.
Conclusion
This compound serves as a valuable starting material for the synthesis of novel VHL-recruiting PROTACs. The application notes and protocols provided herein offer a comprehensive guide for researchers to design, synthesize, and characterize these next-generation therapeutics. By leveraging the principles of targeted protein degradation, it is possible to develop potent and selective drugs for a wide range of diseases. Careful evaluation of degradation efficacy, mechanism of action, and downstream cellular effects is crucial for the successful development of clinically viable PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cell-Permeable PROTACs with Thiazole Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading previously "undruggable" proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. A critical challenge in PROTAC development is achieving sufficient cell permeability to enable engagement with intracellular targets, a property often hindered by their high molecular weight and polar surface area.
The incorporation of heterocyclic scaffolds, such as thiazole, into PROTAC design offers a promising strategy to modulate physicochemical properties and enhance cell permeability. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a versatile moiety in medicinal chemistry, known for its ability to engage in various biological interactions and its presence in numerous approved drugs.[3][4] This document provides detailed application notes and protocols for the development of cell-permeable PROTACs containing thiazole moieties, with a focus on their design, synthesis, and biological evaluation.
Design and Synthesis of Thiazole-Containing PROTACs
The modular nature of PROTACs allows for the systematic optimization of their three components: the POI ligand, the E3 ligase ligand, and the linker.[5] The thiazole moiety can be incorporated into any of these components to influence the overall properties of the PROTAC.
General Synthesis Strategy
A common and efficient method for synthesizing libraries of PROTACs is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[2] This approach allows for the modular assembly of the POI ligand, the thiazole-containing linker, and the E3 ligase ligand.
Protocol 1: Synthesis of a Thiazole-Containing PROTAC via Click Chemistry
-
Synthesis of the Thiazole-Containing Linker:
-
Begin with a commercially available or synthesized thiazole derivative bearing two functional groups amenable to orthogonal reactions (e.g., a hydroxyl group and a halide).
-
In a two-step process, first, introduce an azide group at one position. For example, react a hydroxyl group with sodium azide under appropriate conditions.
-
Next, introduce a terminal alkyne at the other position. This can be achieved by reacting a halide with an alkyne-containing reagent, such as propargylamine, via a nucleophilic substitution reaction.
-
Purify the resulting bifunctional thiazole-containing linker using column chromatography.
-
-
Functionalization of POI and E3 Ligase Ligands:
-
Synthesize or procure the POI ligand and the E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon or VH032 for VHL) with appropriate functional handles for conjugation (e.g., a terminal alkyne or an azide).
-
-
Click Chemistry Reaction:
-
In a suitable solvent system (e.g., a mixture of t-butanol and water), dissolve the azide-functionalized ligand (either POI or E3 ligase ligand) and the alkyne-functionalized thiazole linker.
-
Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting PROTAC-linker conjugate by preparative HPLC.
-
-
Final PROTAC Assembly:
-
Couple the purified PROTAC-linker conjugate with the remaining functionalized ligand (the one not used in the click reaction) using standard amide bond formation chemistry (e.g., HATU or HOBt/EDC as coupling agents).
-
Purify the final thiazole-containing PROTAC using preparative HPLC and characterize by NMR and mass spectrometry.
-
Experimental Workflows and Signaling Pathways
The development of a novel PROTAC follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation. The inclusion of a thiazole moiety may influence various aspects of this process, particularly cell permeability and target engagement.
General Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of a thiazole-containing PROTAC.
Targeted Signaling Pathways
Thiazole-containing compounds have been shown to inhibit various protein kinases involved in oncogenic signaling pathways.[6][7] A PROTAC incorporating a thiazole-based kinase inhibitor could, therefore, be designed to degrade key components of these pathways. For example, the PI3K/AKT/mTOR and MAPK/ERK pathways are critical for cell proliferation and survival and are frequently dysregulated in cancer.
The diagram below illustrates the MAPK/ERK signaling pathway, a potential target for a thiazole-containing PROTAC designed to degrade ERK5.
Key Experimental Protocols
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay is used to predict passive transcellular permeability.[8]
-
Preparation of Reagents:
-
Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Acceptor Buffer: PBS, pH 7.4.
-
Lipid Solution: 1% (w/v) lecithin in dodecane.
-
Test Compound Stock Solution: 10 mM in DMSO.
-
-
Assay Procedure:
-
Coat the membrane of a 96-well donor plate with 5 µL of the lipid solution.
-
Prepare the test compound working solution by diluting the stock solution to 10 µM in the donor buffer.
-
Add 150 µL of the test compound working solution to each well of the donor plate.
-
Add 300 µL of the acceptor buffer to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C_A]/[C_D_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_D_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Protocol 3: Western Blot for DC50 and Dmax Determination
This protocol details the quantification of target protein degradation to determine the potency (DC50) and efficacy (Dmax) of a PROTAC.[6][9]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the thiazole-containing PROTAC in complete growth medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
-
Data Presentation
Quantitative data from the experimental evaluation of thiazole-containing PROTACs should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Physicochemical and Permeability Properties of Thiazole-Containing PROTACs
| PROTAC ID | Thiazole Moiety Location | Molecular Weight ( g/mol ) | clogP | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| ERK5-PROTAC-1 | Linker | 950.1 | 4.2 | 0.5 |
| Control PROTAC | No Thiazole | 920.0 | 3.8 | 0.2 |
| Literature PROTAC | Varies | Varies | Varies | Varies |
Note: Data for ERK5-PROTAC-1 is hypothetical and for illustrative purposes, based on trends observed for similar molecules. Control and literature values are for comparison.
Table 2: In Vitro and Cellular Activity of Thiazole-Containing PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | Target Binding IC₅₀ (nM) | DC₅₀ (nM) | Dₘₐₓ (%) |
| ERK5-PROTAC-1 | ERK5 | VHL | Cancer Cell Line A | 1200 | 50 | >95 |
| Control PROTAC | ERK5 | VHL | Cancer Cell Line A | 1500 | 200 | ~80 |
| Literature PROTAC | Varies | Varies | Varies | Varies | Varies | Varies |
Note: Data for ERK5-PROTAC-1 is hypothetical and for illustrative purposes. Control and literature values are for comparison.[1]
Conclusion
The incorporation of thiazole moieties into PROTACs represents a viable strategy for modulating their physicochemical properties and enhancing cell permeability, a key determinant of their therapeutic efficacy. The protocols and workflows outlined in this document provide a comprehensive framework for the design, synthesis, and evaluation of novel thiazole-containing PROTACs. By systematically applying these methodologies, researchers can accelerate the development of this promising class of targeted protein degraders for a wide range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of PROTACs Containing (2,4-Dichlorothiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The induced proximity between the POI and the E3 ligase leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1][3] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[1]
This document provides detailed application notes and protocols for the in vitro evaluation of PROTACs, with a conceptual focus on those incorporating a (2,4-Dichlorothiazol-5-yl)methanol moiety as a hypothetical component. While specific data for such PROTACs are not publicly available, the methodologies described herein are universally applicable for the characterization of any PROTAC molecule.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][4][5][] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[1][3]
Caption: PROTAC-mediated protein degradation pathway.
Key In Vitro Assays and Protocols
A systematic evaluation of a novel PROTAC involves a cascade of in vitro assays to confirm its mechanism of action and determine its efficacy.[7]
Caption: A typical workflow for evaluating a novel PROTAC.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical prerequisite for efficient protein degradation.[][8] Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase complex.[9][10]
a. Surface Plasmon Resonance (SPR)
SPR measures the binding kinetics and affinity of the interactions between the PROTAC, POI, and E3 ligase in real-time.
Protocol:
-
Immobilization: Immobilize the E3 ligase onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Inject the POI over a fresh sensor surface (or a different flow cell) to measure non-specific binding.
-
-
Ternary Interaction Analysis: Inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-coated surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for binary and ternary interactions.[7]
b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in a solution-based format.
Protocol:
-
Reagent Preparation: Label the POI and E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively.
-
Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed when plotting the TR-FRET signal against PROTAC concentration, which is characteristic of the "hook effect".[11]
In Vitro Ubiquitination Assays
This assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, assemble the following components:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme
-
Purified recombinant E3 ligase complex[1]
-
Purified recombinant target protein (POI)[1]
-
Ubiquitin and ATP[1]
-
PROTAC compound at various concentrations (and a vehicle control, e.g., DMSO)[1]
-
10X Ubiquitination Buffer[1]
-
-
Initiation: Initiate the reaction by adding the E3 ligase or ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
Termination: Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
Use an appropriate HRP-conjugated secondary antibody for detection.
-
Visualize the bands using a chemiluminescence substrate.
-
-
Data Interpretation: The appearance of a ladder of higher molecular weight bands above the unmodified POI band indicates polyubiquitination.[3] Densitometry can be used for semi-quantitative analysis.[3]
Cellular Degradation Assays
The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context.[7]
a. Western Blotting
Western blotting is a widely used semi-quantitative method to assess the reduction in target protein levels.[7]
Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 4, 8, 16, 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
b. Flow Cytometry
Flow cytometry allows for the quantification of protein levels on a single-cell basis.[12]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: Harvest the cells, fix them with a suitable fixative (e.g., paraformaldehyde), and permeabilize them with a detergent-based buffer (e.g., saponin or methanol).
-
Immunostaining: Incubate the cells with a primary antibody specific for the POI, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained cell population.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each treatment condition and normalize to the vehicle control.
Data Presentation
Quantitative data from degradation assays are typically summarized to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[12]
Table 1: Hypothetical Degradation Efficiency of a this compound-based PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| Compound X | POI-1 | Cell Line A | 15 | >90 | VHL |
| Compound X | POI-1 | Cell Line B | 25 | >85 | VHL |
| Compound Y | POI-2 | Cell Line C | 5 | >95 | CRBN |
Note: This table presents hypothetical data for illustrative purposes.
Downstream Cellular Effects
The degradation of a target protein by a PROTAC is expected to impact downstream signaling pathways, leading to a biological response.
Caption: Downstream effects of target protein degradation by a PROTAC.
Cell Viability Assays
It is crucial to assess the cytotoxic effects of PROTACs to distinguish between targeted protein degradation and non-specific toxicity.[7]
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[2]
-
Assay Procedure:
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50).
Table 2: Hypothetical Cytotoxicity of a this compound-based PROTAC
| PROTAC Compound | Cell Line | Assay Duration (h) | IC50 (µM) |
| Compound X | Cell Line A | 72 | >10 |
| Compound X | Cell Line B | 72 | 8.5 |
| Compound Y | Cell Line C | 72 | >10 |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
The successful development of PROTACs containing the this compound moiety, or any other novel chemical entity, relies on a systematic and rigorous in vitro evaluation process. The protocols and workflows described in these application notes provide a robust framework for researchers to characterize novel PROTAC molecules, confirm their mechanism of action, and quantify their efficacy. By employing a combination of biochemical and cell-based assays, researchers can accelerate the discovery and development of new targeted protein degraders for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2,4-Dichlorothiazol-5-yl)methanol Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (2,4-dichlorothiazol-5-yl)methanol. The synthesis is typically a two-step process: the formation of the intermediate 2,4-dichlorothiazole-5-carboxaldehyde, followed by its reduction to the target alcohol.
Synthesis Pathway Overview
The overall synthetic route involves the conversion of 2,4-thiazolidinedione to an aldehyde intermediate, which is then reduced to the final methanol product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde
This protocol is based on established literature procedures for the Vilsmeier-Haack type reaction of 2,4-thiazolidinedione.[1][2]
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Under an inert atmosphere (e.g., Argon), cool a flask containing phosphorus oxychloride (or trichloride) to 0 °C.
-
Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled phosphorus oxychloride over 15 minutes.
-
Add 2,4-thiazolidinedione to the mixture.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Heat the reaction to 115-120 °C and continue stirring for approximately 4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
After completion, carefully pour the reaction mixture into ice water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).[1]
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with water.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with 5% ethyl acetate in hexane to yield 2,4-dichlorothiazole-5-carboxaldehyde as a brown oil.[1]
Protocol 2: Proposed Starting Protocol for Reduction to this compound
Disclaimer: This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄).[3][4][5] It serves as a recommended starting point and may require optimization for this specific substrate.
Materials:
-
2,4-Dichlorothiazole-5-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Ethyl acetate or Dichloromethane for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2,4-dichlorothiazole-5-carboxaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In small portions, slowly add sodium borohydride (typically 1.1 to 1.5 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate or dichloromethane (3x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved via silica gel chromatography if necessary.
Quantitative Data Summary
Table 1: Reported Reaction Parameters for 2,4-Dichlorothiazole-5-carboxaldehyde Synthesis
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | 2,4-Thiazolidinedione | [1] |
| Reagents | PCl₃, DMF | [1] |
| Temperature | 0 °C to 120 °C (stepwise) | [1] |
| Reaction Time | ~5 hours total | [1] |
| Purification | Silica Gel Chromatography (5% EtOAc/Hexane) | [1][2] |
| Reported Yield | ~33% |[1] |
Table 2: Comparison of Common Reducing Agents for Aldehydes
| Reducing Agent | Formula | Typical Solvents | Reactivity & Selectivity | Considerations |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild. Reduces aldehydes and ketones. Does not typically reduce esters or amides.[3][5] | Recommended starting agent due to its mildness, safety, and high chemoselectivity.[6] |
| Lithium Borohydride | LiBH₄ | THF, Diethyl Ether | More reactive than NaBH₄. Can reduce some esters. | Useful if NaBH₄ is too slow. |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether (anhydrous) | Very strong. Reduces most carbonyls (aldehydes, ketones, esters, acids, amides). | High reactivity may lead to side reactions or decomposition of the sensitive thiazole ring. Requires strict anhydrous conditions. |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane, DCM | Can selectively reduce esters to aldehydes at low temperatures. | Primarily used for partial reductions; less common for aldehyde-to-alcohol conversion. |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis. Use the workflow diagram below to diagnose yield-related issues systematically.
Caption: Troubleshooting workflow for low yield diagnosis.
Questions & Answers
Q1: My yield for the first step (aldehyde synthesis) is much lower than 33%. What are the common causes?
A: Low yields in this step often stem from three main areas:
-
Incomplete Reaction: The reaction requires high temperatures (around 120 °C) to proceed to completion. Ensure you are reaching and maintaining this temperature for a sufficient duration (e.g., 4 hours). Monitor via TLC to confirm the disappearance of the starting material.[1]
-
Reagent Quality and Stoichiometry: The purity of POCl₃ (or PCl₃) and DMF is crucial. Use freshly opened or distilled reagents. Ensure the molar ratios are correct, as excess water can decompose the Vilsmeier reagent.
-
Workup and Purification: The quenching step must be done carefully by pouring the reaction mixture into ice water. If done too quickly or at a higher temperature, side reactions can occur. Significant product loss can also happen during column chromatography. Ensure your silica gel is properly packed and the elution solvent system is optimized.[1][2]
Q2: The reduction of the aldehyde (Step 2) is slow or incomplete. What should I do?
A: If TLC analysis shows significant amounts of starting aldehyde remaining after several hours, consider the following:
-
Increase Reducing Agent: You may need to add more NaBH₄. Add another 0.3-0.5 equivalents of NaBH₄ and continue to monitor the reaction.
-
Increase Temperature: While the initial addition is done at 0 °C for control, allowing the reaction to stir at room temperature for a longer period can help drive it to completion.
-
Check Reagent Activity: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or test your reagent on a simple ketone (like acetone) to verify its activity.
Q3: I see multiple spots on my TLC plate after the reduction step. What are they?
A: Besides your starting material and desired alcohol product, other spots could be:
-
Borate Esters: These are intermediates formed during the reduction. A proper aqueous workup (quenching with water) is usually sufficient to hydrolyze them to the final alcohol.
-
Decomposition Products: The dichlorothiazole ring might have some sensitivity. If the reaction or workup conditions are too harsh (e.g., too acidic or basic), ring opening or other side reactions could occur. Ensure the workup is performed under neutral or slightly basic conditions.
Q4: What is the best way to purify the final this compound?
A: Silica gel column chromatography is the most common method. The polarity of the alcohol is significantly higher than the starting aldehyde. You will likely need a more polar solvent system than the one used for the aldehyde, such as 20-40% ethyl acetate in hexane. Start with the eluent from the previous step and gradually increase the polarity while monitoring the fractions by TLC. Recrystallization from a suitable solvent system could also be an option if the product is a solid.
Q5: Can I use a stronger reducing agent like LiAlH₄ to speed up the reduction?
A: While LiAlH₄ is a powerful reducing agent, it is generally not recommended as a starting point for substrates with sensitive functional groups like halogenated heterocycles. Its high reactivity could potentially lead to dechlorination or other unwanted side reactions on the thiazole ring. NaBH₄ provides a much milder and more chemoselective alternative, making it the preferred choice for this transformation.[5]
References
- 1. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2,4-Dichlorothiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of (2,4-Dichlorothiazol-5-yl)methanol. It is designed to assist researchers in overcoming common challenges encountered during the purification process, ensuring high-purity material for subsequent applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a less polar solvent or a solvent mixture. For instance, if you are using a polar solvent like methanol, try a mixture of methanol and water, or switch to a less polar solvent like ethyl acetate/hexanes. - Optimize the solvent volume. Use the minimum amount of hot solvent required to fully dissolve the compound. - Ensure slow cooling. Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Oily Product Instead of Crystals | The compound has a low melting point or is impure, leading to "oiling out." | - Use a solvent system with a lower boiling point. This can sometimes help to induce crystallization. - Try a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures might be effective. - "Seed" the solution. Add a small, pure crystal of this compound to the cooled solution to initiate crystallization. - Perform a preliminary purification. Use a quick filtration through a small plug of silica gel to remove some impurities before recrystallization. |
| Poor Separation in Column Chromatography | The chosen mobile phase does not provide adequate resolution between the desired compound and impurities. | - Optimize the eluent system. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes. You can systematically vary the ratio to improve separation. For more polar impurities, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective. - Use a different stationary phase. While silica gel is standard, for certain impurities, alumina (neutral or basic) might provide better separation. - Employ gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially. |
| Compound Streaking on TLC/Column | The compound is interacting too strongly with the acidic sites on the silica gel. | - Add a small amount of a basic modifier to the eluent. For example, adding 0.1-1% triethylamine to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape. - Use a deactivated stationary phase. Consider using neutral alumina or a commercially available deactivated silica gel. |
| Presence of Starting Materials or Reagent Impurities | The initial reaction did not go to completion, or there was an excess of a starting material. | - Monitor the reaction closely. Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup. - Perform an appropriate workup. For example, if an acidic reagent was used in excess, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the extraction can help remove it. |
| Identification of Unknown Impurities | Side reactions during the synthesis can lead to the formation of unexpected byproducts. | - Characterize the impurities. Isolate the impurity by chromatography and analyze it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure. Common impurities in thiazole synthesis can arise from incomplete reactions or side reactions of the functional groups. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for recrystallizing this compound?
A1: A good starting point for recrystallization is to use a solvent system where the compound is soluble when hot but sparingly soluble when cold. For a moderately polar compound like this compound, you can start by testing solvent mixtures such as ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water. Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a pair) and then add the less polar solvent (the "anti-solvent") dropwise until turbidity persists. Reheat to dissolve and then allow to cool slowly.
Q2: What is a suitable mobile phase for the column chromatography of this compound?
A2: For silica gel column chromatography, a gradient of ethyl acetate in hexanes is a standard choice for compounds of this polarity. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude mixture. Monitor the separation using TLC to determine the ideal solvent composition.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is often due to its acidic nature. To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a base, such as 1% triethylamine in your eluent, before loading your sample.
-
Use an alternative stationary phase: Consider using neutral alumina or a commercially available deactivated silica gel.
Q4: What are some potential impurities I should look for?
A4: While specific impurities depend heavily on the synthetic route, general impurities in the synthesis of substituted thiazoles can include:
-
Unreacted starting materials.
-
Over-chlorinated or under-chlorinated thiazole analogs.
-
Byproducts from side reactions, such as dimerization or polymerization.
-
Residual solvents from the reaction or workup.
It is crucial to analyze your purified product by methods such as NMR, MS, and HPLC to confirm its purity and identify any residual impurities.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a hot solvent (e.g., ethyl acetate). If it dissolves readily, add a less polar solvent (e.g., hexanes) dropwise at room temperature until a precipitate forms. If a precipitate forms, this solvent pair is a good candidate.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the hot, more polar solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Flash Column Chromatography
-
TLC Analysis: Develop a TLC plate of your crude material using various ratios of ethyl acetate and hexanes to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing it with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If the compound has low solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move your compound and any more polar impurities down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethyl acetate/Hexanes, Dichloromethane/Hexanes, Methanol/Water | Hexanes/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |
| Stationary Phase | Not Applicable | Silica Gel, Alumina |
| Typical Purity | >98% (can be improved with multiple recrystallizations) | >99% |
| Recovery | Variable, depends on solubility | Typically high (80-95%) |
| Scale | Milligrams to Kilograms | Micrograms to multi-grams |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
Technical Support Center: Overcoming Solubility Issues of (2,4-Dichlorothiazol-5-yl)methanol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (2,4-Dichlorothiazol-5-yl)methanol and its derivatives. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My this compound derivative precipitates from the aqueous buffer when I dilute my DMSO stock solution.
-
Question: What is causing this precipitation?
-
Answer: This is a common phenomenon for poorly water-soluble compounds. Your derivative is likely soluble in the organic solvent (DMSO) but has low solubility in the aqueous buffer. Upon dilution, the concentration of your compound exceeds its aqueous solubility limit, leading to precipitation.
-
-
Question: How can I prevent this precipitation during my experiments?
-
Answer: Several strategies can be employed:
-
Optimize Co-solvent Concentration: Keep the final DMSO concentration in your assay as low as possible (typically under 0.5%) to minimize its impact while maintaining solubility.[1]
-
Use of Co-solvents: Prepare a stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. This can sometimes improve the compound's solubility in the final aqueous medium.[2]
-
pH Adjustment: The solubility of thiazole derivatives can be pH-dependent.[3][4][5][6] Determine the pKa of your compound and adjust the buffer pH to a range where the ionized (more soluble) form is predominant.
-
Employ a Solubilization Technique: For more robust and long-term solutions, consider advanced formulation strategies such as complexation with cyclodextrins, preparing a solid dispersion, or creating a nanosuspension.[2][7][8][9][10][11][12][13][14][15][16][17]
-
-
Issue 2: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
-
Question: How can solubility issues lead to inconsistent assay results?
-
Answer: Poor solubility can lead to the formation of aggregates or precipitates, which can interfere with assay readings, lead to an underestimation of potency, and cause high variability between experiments. The actual concentration of the compound in solution may be much lower and more variable than the nominal concentration.
-
-
Question: What steps can I take to ensure my compound is fully dissolved during the assay?
-
Answer:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution.
-
Solubility Assessment: Perform a formal solubility assessment in your assay buffer to determine the maximum soluble concentration.
-
Kinetic Solubility Measurement: A kinetic solubility assay can provide a quick estimate of the solubility under your specific experimental conditions.
-
Advanced Formulations: Utilize formulated compound (e.g., in a cyclodextrin complex or as a solid dispersion) to ensure consistent solubility and bioavailability in your assays.[8][18][19][20][21][22]
-
-
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit low water solubility?
A1: The low aqueous solubility of these derivatives is often attributed to their chemical structure. The presence of the lipophilic dichlorothiazole ring and potentially other hydrophobic substituents increases the overall hydrophobicity of the molecule. Additionally, the planar nature of the thiazole ring can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.
Q2: What are the most common initial strategies to try for improving the solubility of these compounds for in vitro testing?
A2: For initial in vitro screening, the most straightforward approaches are:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution, which is then diluted into the aqueous assay medium.[1][2] It is crucial to keep the final co-solvent concentration low to avoid artifacts in the assay.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[3][4][5][6][22][23]
Q3: When should I consider more advanced formulation techniques?
A3: Advanced techniques should be considered when:
-
Co-solvents and pH adjustments are insufficient to achieve the desired concentration.
-
The required concentration of co-solvents interferes with the biological assay.
-
You are moving towards in vivo studies where bioavailability is a key concern.
-
Long-term stability of the solubilized compound is required.
Q4: What are the main advantages of using cyclodextrins?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming an inclusion complex.[18][19][20][21][22] This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the guest molecule.[18][19][20][21][22] They are often used in pharmaceutical formulations to improve drug delivery.[19]
Q5: How do solid dispersions improve solubility?
A5: Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix (like PVP or PEG).[24][25][26][27][28] This prevents the drug from crystallizing and presents it in a higher energy, more soluble state. When the solid dispersion is introduced to an aqueous environment, the polymer dissolves and releases the drug as fine, amorphous particles, leading to a higher dissolution rate.[24][25][26][27][28]
Q6: What is a nanosuspension and how does it enhance solubility?
A6: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[9][11][14][23][29] By reducing the particle size to the nanometer range, the surface area of the drug is dramatically increased, which leads to a higher dissolution velocity and saturation solubility according to the Noyes-Whitney equation.[9][14][29]
Data Presentation: Solubility Enhancement Strategies (Illustrative Examples)
Table 1: Effect of Co-solvents on Aqueous Solubility
| Co-solvent System (in water) | Illustrative Solubility Increase (Fold Change) |
| 1% DMSO | 2 - 5 |
| 5% DMSO | 10 - 50 |
| 10% Ethanol | 5 - 20 |
| 5% PEG 400 | 15 - 70 |
Table 2: Impact of pH on the Solubility of a Hypothetical Weakly Basic Thiazole Derivative (pKa = 5.5)
| pH | Predicted Relative Solubility |
| 7.5 | 1 (Baseline) |
| 6.5 | 11 |
| 5.5 | 101 |
| 4.5 | 1001 |
Table 3: Comparison of Advanced Solubilization Techniques
| Technique | Carrier/Stabilizer Example | Illustrative Solubility Enhancement (Fold Change) | Key Considerations |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 - 5000 | Stoichiometry of complex, potential for renal toxicity at high doses.[19] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 10 - 100 | Physical stability (recrystallization), choice of polymer is critical.[24][26] |
| Nanosuspension | Poloxamer 188 | 20 - 200 (increase in saturation solubility) | Physical stability (particle aggregation), requires specialized equipment.[9][14] |
Experimental Protocols
1. Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.
-
Preparation: Add an excess amount of the this compound derivative to a known volume of the test solvent (e.g., water, buffer of specific pH, co-solvent mixture) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Solid: Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
2. Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common lab-scale method for preparing solid dispersions.
-
Dissolution: Dissolve both the this compound derivative and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the drug and carrier mixture will form on the flask wall.
-
Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the resulting powder for its dissolution properties and compare it to the pure crystalline drug. Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug in the dispersion.
3. Cyclodextrin Inclusion Complexation by Kneading Method
This is a simple and effective method for preparing drug-cyclodextrin complexes.
-
Mixing: Place a 1:1 molar ratio of the this compound derivative and a suitable cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste-like consistency.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Evaluation: Evaluate the prepared complex for enhanced aqueous solubility and dissolution rate.
Visualizations
Caption: A workflow for addressing solubility issues of a new chemical entity.
Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.
Caption: Key factors influencing the solubility and bioavailability of a drug compound.
References
- 1. Buy (4-(4-Fluorophenyl)thiazol-2-yl)methanol (EVT-1662745) | 1211511-24-8 [evitachem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. humapub.com [humapub.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
- 25. Characterization and stability of solid dispersions based on PEG/polymer blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. primescholars.com [primescholars.com]
- 27. brieflands.com [brieflands.com]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Stability of PROTACs with Dichlorothiazole Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that feature a dichlorothiazole linker. Stability is a critical attribute for the successful development of PROTACs, influencing their efficacy and pharmacokinetic properties.
While specific literature on the stability of dichlorothiazole linkers in PROTACs is emerging, this guide consolidates general principles of PROTAC stability and extrapolates them to the potential challenges and considerations for this particular linker chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs in general?
A1: The main stability concerns for PROTACs involve their susceptibility to both chemical and metabolic degradation. Chemically, hydrolysis of labile functional groups, such as esters or amides within the linker or the E3 ligase ligand, is a common issue.[1] Metabolically, PROTACs can be substrates for various enzymes, primarily Cytochrome P450s (CYPs), leading to oxidation, or other metabolic transformations that inactivate the molecule.[2][3]
Q2: What potential stability issues are unique to a dichlorothiazole linker?
A2: While specific data is limited, the dichlorothiazole moiety introduces unique potential stability concerns. Thiazole rings can be susceptible to metabolic oxidation. The chlorine substituents may also be sites for metabolic dechlorination or may influence the electronic properties of the ring, potentially impacting its stability. Additionally, the reactivity of the C-Cl bonds could lead to nucleophilic substitution reactions under certain biological conditions.
Q3: How does the linker composition, in general, affect PROTAC stability?
A3: The linker's length and chemical makeup are critical determinants of a PROTAC's stability.[4][5] For instance, polyethylene glycol (PEG) linkers can enhance solubility but may be prone to oxidative metabolism.[6] Conversely, more rigid alkyl or piperazine-based linkers might offer greater metabolic stability by sterically hindering enzyme access.[7] The choice of linker can significantly influence the overall physicochemical properties of the PROTAC.[8]
Q4: Can the E3 ligase ligand affect the overall stability of the PROTAC?
A4: Absolutely. For example, thalidomide-based ligands for the Cereblon (CRBN) E3 ligase are known to be susceptible to hydrolysis, particularly at the glutarimide and phthalimide rings, in neutral to basic aqueous solutions.[9] This degradation can render the PROTAC inactive.[1] Therefore, the stability of both the linker and the terminal ligands must be considered.
Q5: What are the initial steps to assess the stability of a new PROTAC with a dichlorothiazole linker?
A5: A tiered approach is recommended. Start with simple chemical stability assays, such as determining the hydrolytic stability in buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).[9] Follow this with in vitro metabolic stability assays using liver microsomes and plasma from relevant species to identify major metabolic pathways and determine the metabolic half-life.[7][2]
Troubleshooting Guides
Issue 1: Rapid Disappearance of PROTAC in Cell-Based Assays
-
Possible Cause: The PROTAC may be chemically unstable in the cell culture medium or rapidly metabolized by the cells.
-
Troubleshooting Steps:
-
Assess Media Stability: Incubate the PROTAC in the cell culture medium at 37°C without cells. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent PROTAC by LC-MS.
-
Evaluate Metabolic Stability: Perform a metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of the PROTAC.[2] This will indicate if the molecule is a substrate for major drug-metabolizing enzymes.
-
Consider Cellular Efflux: The PROTAC may be a substrate for efflux transporters, leading to its removal from the cells. This can be investigated using cell lines that overexpress specific transporters.
-
Issue 2: Appearance of Unexpected Peaks in LC-MS Analysis
-
Possible Cause: The PROTAC is degrading, and the unexpected peaks are likely degradation products or metabolites.
-
Troubleshooting Steps:
-
Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to determine the mass of the unknown peaks and propose potential structures. For a dichlorothiazole linker, look for masses corresponding to mono- or di-hydroxylated products, dechlorinated species, or ring-opened products.
-
pH-Dependent Degradation Study: Incubate the PROTAC in buffers of varying pH.[9] A significant increase in the degradation products at a particular pH can point towards a hydrolytic liability.
-
Metabolite Identification: If the unknown peaks are observed in metabolic assays, perform metabolite identification studies to pinpoint the sites of metabolic modification on the PROTAC molecule.[2]
-
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Activity
-
Possible Cause: The PROTAC may have poor pharmacokinetic properties, including low bioavailability due to instability in the gastrointestinal tract (if orally dosed) or rapid clearance in vivo.
-
Troubleshooting Steps:
-
Assess Plasma Stability: Determine the stability of the PROTAC in plasma from the species used for in vivo studies. This will reveal any susceptibility to plasma esterases or other enzymes.
-
Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the half-life, clearance, and bioavailability of the PROTAC. This will provide a clear picture of its in vivo disposition.
-
Linker and Ligand Optimization: If stability is identified as the issue, consider modifying the linker or the ligands to improve metabolic stability. For the dichlorothiazole linker, this could involve repositioning the chloro groups or replacing them with more stable substituents.
-
Quantitative Data Summary
The following tables provide a template for summarizing stability data for PROTACs. Note that the data for the dichlorothiazole linker are hypothetical and for illustrative purposes.
Table 1: Hydrolytic Stability of PROTACs with Different Linkers
| PROTAC ID | Linker Type | Buffer pH | Incubation Time (h) | % Remaining Parent Compound |
| PROTAC-A | Alkyl Chain | 7.4 | 24 | 95% |
| PROTAC-B | PEG | 7.4 | 24 | 88% |
| PROTAC-C | Dichlorothiazole | 7.4 | 24 | 92% (Hypothetical) |
| PROTAC-C | Dichlorothiazole | 9.0 | 24 | 75% (Hypothetical) |
Table 2: Metabolic Stability of PROTACs in Human Liver Microsomes
| PROTAC ID | Linker Type | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| PROTAC-A | Alkyl Chain | > 60 | < 10 |
| PROTAC-B | PEG | 45 | 31 |
| PROTAC-C | Dichlorothiazole | 55 (Hypothetical) | 25 (Hypothetical) |
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Stability Assay
-
Objective: To assess the chemical stability of a PROTAC in aqueous buffer at different pH values.
-
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (pH 7.4), Acetate buffer (pH 5.0), Borate buffer (pH 9.0).
-
Acetonitrile with an internal standard for quenching.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare working solutions of the PROTAC by diluting the stock solution in the respective buffers to a final concentration of 1 µM.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent PROTAC.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the metabolic half-life and intrinsic clearance of a PROTAC.[7]
-
Materials:
-
Liver microsomes (e.g., human, mouse, rat).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test PROTAC stock solution.
-
Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Ice-cold acetonitrile with an internal standard.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test PROTAC (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
-
Determine the half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.
-
Calculate the intrinsic clearance (Clint).
-
Visualizations
Caption: Workflow for assessing PROTAC stability.
Caption: Potential degradation pathways for dichlorothiazole linkers.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC Ternary Complex Formation with Thiazole Linkers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the formation of PROTAC ternary complexes, with a specific focus on those incorporating thiazole-containing linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its role extends beyond merely spacing the two ligands; the linker's length, composition, and rigidity are critical in dictating the formation and stability of the ternary complex, ultimately influencing the efficiency and selectivity of target protein degradation.[2][3]
Q2: What are the characteristics of thiazole linkers in PROTACs?
A2: Thiazole linkers are classified as rigid linkers.[4] This rigidity can help to pre-organize the PROTAC molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty of ternary complex formation.[5] However, this same rigidity can also introduce conformational constraints that may hinder the formation of a productive ternary complex if the geometry is not optimal.[5]
Q3: How does a thiazole linker differ from more common flexible linkers like PEG or alkyl chains?
A3: Thiazole linkers, being rigid, offer less conformational flexibility compared to polyethylene glycol (PEG) or alkyl chain linkers.[4][6] While flexible linkers allow for more dynamic conformational sampling to achieve a productive ternary complex, they can also have a higher entropic cost upon binding.[5] Thiazole-containing linkers, on the other hand, can offer improved metabolic stability and may lead to more potent PROTACs if the rigid structure correctly orients the binding ligands.[6]
Q4: What is the "hook effect" in PROTAC assays and how do thiazole linkers relate to it?
A4: The "hook effect" is a phenomenon observed in PROTAC assays where at high concentrations, the PROTAC's efficacy (e.g., target degradation) decreases. This is due to the formation of non-productive binary complexes (PROTAC-target and PROTAC-E3 ligase) that do not lead to ternary complex formation.[7] The properties of the linker, including its rigidity, can influence the concentration at which the hook effect is observed. A rigid linker like thiazole that promotes strong binary interactions might lead to a more pronounced hook effect.
Troubleshooting Guide
Issue 1: No or weak ternary complex formation observed in biophysical assays (e.g., SPR, ITC).
-
Potential Cause: The rigid thiazole linker may be imposing a conformation that is not conducive to the simultaneous binding of the target protein and the E3 ligase. The linker might be too short or too long, or the attachment points on the ligands may lead to steric clashes.[1]
-
Troubleshooting Steps:
-
Synthesize a Library of Linkers: Create a series of PROTACs with varying linker lengths and attachment points to explore different spatial orientations.
-
Computational Modeling: Use molecular modeling to predict the likely conformation of the ternary complex with the thiazole linker and identify potential steric hindrances.[8][9]
-
Incorporate Flexibility: Consider designing hybrid linkers that include a flexible component (e.g., a short PEG or alkyl chain) alongside the thiazole ring to allow for more conformational freedom.
-
Issue 2: High background or non-specific binding in cellular assays.
-
Potential Cause: The physicochemical properties of the PROTAC containing a thiazole linker, such as high lipophilicity, may lead to non-specific interactions with cellular components.
-
Troubleshooting Steps:
-
Modify Linker Composition: Introduce more polar functional groups into the linker to improve solubility and reduce non-specific binding.
-
Optimize Assay Conditions: Adjust washing steps and blocking procedures in your cellular assays to minimize background signal.
-
Control Experiments: Use control compounds, such as the individual binder molecules or a PROTAC with an inactive E3 ligase ligand, to assess the level of non-specific effects.
-
Issue 3: Ternary complex formation is observed, but there is no or poor target degradation in cells.
-
Potential Cause: While a ternary complex may form, its geometry may not be productive for ubiquitination. The lysine residues on the surface of the target protein may not be accessible to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[10]
-
Troubleshooting Steps:
-
Vary Linker Attachment Points: Changing the point of attachment of the linker to the target- or E3-binding ligand can significantly alter the orientation of the two proteins within the ternary complex.
-
Structural Biology: If possible, obtain a crystal structure or cryo-EM structure of the ternary complex to visualize the relative orientation of the proteins and guide linker design.
-
Functional Ubiquitination Assays: Perform in vitro ubiquitination assays to confirm that the formed ternary complex is functional.
-
Data Presentation
The following table presents representative data for PROTACs with different linker types. Note that these are illustrative values based on trends reported in the literature and are not from a single head-to-head study. The optimal linker is highly dependent on the specific target and E3 ligase pair.
| Linker Type | Representative Structure | Binary KD (Target) | Ternary KD (Complex) | Cooperativity (α) | DC50 (Cellular) | Dmax |
| Alkyl | -(CH2)n- | 150 nM | 50 nM | 3 | 100 nM | >90% |
| PEG | -(CH2CH2O)n- | 120 nM | 30 nM | 4 | 50 nM | >95% |
| Thiazole (Rigid) | -(thiazole)- | 100 nM | 20 nM | 5 | 25 nM | >95% |
| Triazole (Rigid) | -(triazole)- | 110 nM | 25 nM | 4.4 | 30 nM | >95% |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.[11]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).[11]
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary interaction parameters.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase to measure the kinetics and affinity of ternary complex formation.[11]
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kinetic and affinity constants.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD of the PROTAC binding to the E3 ligase in the absence and presence of the target protein.[10]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of ternary complex formation.[12]
Methodology:
-
Sample Preparation:
-
Prepare purified protein solutions (target and E3 ligase) and the PROTAC solution in the same, precisely matched buffer to minimize heats of dilution.
-
Place the E3 ligase solution in the ITC cell.
-
Load the PROTAC solution into the titration syringe.
-
-
Binary Titrations:
-
Perform a titration of the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.
-
Perform a separate titration of the PROTAC into the target protein solution.
-
-
Ternary Titration:
-
To measure ternary complex formation, place a solution containing both the E3 ligase and the target protein in the ITC cell and titrate with the PROTAC.
-
-
Data Analysis:
-
Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.[12]
-
Cooperativity can be assessed by comparing the binding affinities and thermodynamic signatures of the binary and ternary interactions.
-
Mandatory Visualization
Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.
Caption: A logical workflow for troubleshooting PROTAC ternary complex issues.
Caption: Experimental workflow for SPR-based analysis of ternary complexes.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Properties of Thiazole-Containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) properties of thiazole-containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges encountered with thiazole-containing PROTACs?
A1: Due to their high molecular weight and complex structures, thiazole-containing PROTACs often exhibit several in vivo challenges. These include poor aqueous solubility, which can hinder formulation and administration, and low cell permeability, making it difficult for the PROTAC to reach its intracellular target.[1] Additionally, they can have suboptimal pharmacokinetic properties such as rapid clearance, leading to insufficient exposure at the target tissue, and potential off-target toxicity.[1] A phenomenon known as the "Hook Effect" can also occur at high concentrations, where the formation of non-productive binary complexes reduces the efficiency of protein degradation.[1]
Q2: Why is the thiazole ring a potential liability for metabolic stability?
A2: The thiazole ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive metabolites, such as epoxides, S-oxides, and N-oxides, which can contribute to rapid clearance and potential toxicity. The presence of an aminothiazole group can further increase this metabolic instability.
Q3: What are some initial strategies to improve the solubility of my thiazole-containing PROTAC?
A3: Several strategies can be employed to enhance the solubility of poorly soluble PROTACs. One approach is to incorporate basic nitrogen atoms into aromatic rings or the linker.[2] Another strategy is to utilize formulation techniques such as amorphous solid dispersions (ASDs) or lipid-based nanoparticles.[1][3] Additionally, research has shown that the solubility of some PROTACs improves in biorelevant buffers that mimic the fed state, suggesting that administration with food could enhance in vivo exposure.[2][4]
Q4: How can I improve the cell permeability of my thiazole-containing PROTAC?
A4: Optimizing the linker is a key strategy for improving cellular permeability. Replacing flexible linkers like PEG with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to significantly enhance permeability.[2] It is also advisable to avoid multiple amide motifs within the linker structure.[2] Introducing intramolecular hydrogen bonds can also promote cell permeability by reducing the molecule's size and polarity, effectively transforming a linear molecule into a more compact, "ball-like" shape.[4]
Q5: What are bioisosteric replacements, and how can they be used for the thiazole moiety?
A5: Bioisosteres are chemical groups with similar physical or chemical properties that can be used to replace other groups in a molecule to improve its biological properties. To address the metabolic liabilities of the thiazole ring, you can consider replacing it with more electron-deficient heterocycles like pyridine or pyrazole. This "scaffold-hopping" approach can increase resistance to oxidative metabolism.
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility
Symptoms:
-
Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.
-
Precipitation of the compound upon dilution of a DMSO stock solution.
-
Low and variable exposure in vivo after oral administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Lipophilicity and Planarity | Solution: Modify the PROTAC structure to increase polarity. Protocol: Introduce polar functional groups or basic nitrogen atoms into the linker or non-critical regions of the warhead or E3 ligase ligand.[2] |
| Crystalline Nature of the Compound | Solution: Employ formulation strategies to disrupt the crystal lattice. Protocol: Prepare an amorphous solid dispersion (ASD) by spray-drying or hot-melt extrusion with a suitable polymer (e.g., HPMC-AS, Eudragit®).[3] Alternatively, explore lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). |
| Insufficient Solubilization in Assay Buffer | Solution: Optimize the assay buffer conditions. Protocol: Test the solubility in biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid), as some PROTACs show improved solubility in these environments.[2][4] |
Problem 2: Low Cell Permeability
Symptoms:
-
Potent in biochemical assays but weak or inactive in cell-based degradation assays.
-
Low apparent permeability (Papp) values in in vitro permeability assays (e.g., PAMPA, Caco-2).
-
Poor oral bioavailability in vivo.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Molecular Weight and Polar Surface Area | Solution: Optimize the linker to reduce flexibility and polarity. Protocol: Replace flexible linkers (e.g., PEG) with more rigid linkers containing aromatic or cyclic structures.[2] Avoid excessive amide bonds in the linker.[2] |
| Active Efflux by Transporters | Solution: Determine if the PROTAC is a substrate for efflux transporters. Protocol: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Consider structural modifications to reduce recognition by efflux transporters. |
| Inefficient Conformational Reorganization | Solution: Promote the formation of a more membrane-permeable conformation. Protocol: Design PROTACs capable of forming intramolecular hydrogen bonds to shield polar groups and reduce the effective molecular size.[4] |
Problem 3: Rapid Metabolic Clearance
Symptoms:
-
Short half-life in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes).
-
High clearance and short half-life in vivo.
-
Requirement for frequent or high dosing to observe a pharmacodynamic effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| CYP-Mediated Oxidation of the Thiazole Ring | Solution: Block or modify the site of metabolism. Protocol: Introduce electron-withdrawing groups to the thiazole ring to decrease its susceptibility to oxidation. Consider bioisosteric replacement of the thiazole with a more metabolically stable heterocycle (e.g., pyrazole, pyridine). |
| Metabolism of the Linker or Ligands | Solution: Identify and address other metabolic soft spots. Protocol: Conduct metabolite identification studies to pinpoint the sites of metabolism. Modify these sites through strategies like deuteration or the introduction of blocking groups (e.g., fluorine). |
| Prodrug Strategy | Solution: Temporarily mask a metabolically labile group. Protocol: Design a prodrug by attaching a promoiety to a vulnerable functional group on the PROTAC. This can improve metabolic stability and may also enhance permeability.[2] |
Quantitative Data Summary
The following table presents example pharmacokinetic parameters for PROTACs to illustrate the range of values that may be observed. Note that these are not specific to thiazole-containing PROTACs but serve as a general reference.
| PROTAC Target | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Key Observation |
| FLT-3 | Subcutaneous | 10 | >1 µM (plasma) | 2.3 | - | Maintained a concentration capable of inducing significant degradation over 22 hours. |
| RIPK2 | Subcutaneous | 0.5 | - | - | - | A single dose led to a 78% reduction in RIPK2 protein levels at 48 hours. |
| VHL-based PROTAC | Intravenous | - | - | - | - | Rapid clearance from circulation but prolonged retention in tissues. |
| Amphiphilic pro-PROTAC | - | - | - | - | 84.8 | Showed superior bioavailability compared to the conventional PROTAC. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of a thiazole-containing PROTAC.
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the test PROTAC and liver microsomes at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a thiazole-containing PROTAC.
Materials:
-
Caco-2 cells cultured on transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on transwell inserts and culture until a differentiated monolayer with tight junctions is formed.
-
Dosing Solution: Prepare a dosing solution of the test PROTAC in HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: Collect samples from the receiver compartments at specified time points.
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Visualizations
Caption: Troubleshooting logic for addressing common pharmacokinetic challenges of thiazole-containing PROTACs.
Caption: Primary metabolic pathways of the thiazole ring mediated by CYP450 enzymes.
Caption: Experimental workflow for the pharmacokinetic profiling and optimization of thiazole-containing PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2,4-Dichlorothiazol-5-yl)methanol Derivatives
Welcome to the Technical Support Center for the synthesis and derivatization of (2,4-Dichlorothiazol-5-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
I. Synthesis of this compound via Reduction
The primary route to this compound involves the reduction of its precursor, 2,4-dichlorothiazole-5-carboxaldehyde. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity for aldehydes and ketones.[1]
Troubleshooting Guide: Reduction of 2,4-Dichlorothiazole-5-carboxaldehyde
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low to No Conversion of Aldehyde | 1. Inactive Sodium Borohydride: NaBH₄ can degrade upon exposure to moisture. 2. Insufficient Reagent: The molar ratio of NaBH₄ to the aldehyde may be too low. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use freshly opened or properly stored NaBH₄. 2. Increase the molar equivalents of NaBH₄ (typically 1.5 to 2.0 equivalents). 3. Allow the reaction to warm to room temperature after the initial addition of NaBH₄ at 0 °C. |
| Presence of Unidentified Byproducts | 1. Over-reduction: While less common with NaBH₄, prolonged reaction times or excessive reagent could lead to further reactions. 2. Dehalogenation: The chloro-substituents on the thiazole ring may be susceptible to reduction, especially under harsh conditions or with stronger reducing agents. 3. Reaction with Solvent: If using protic solvents like methanol, the formation of borate esters can occur. | 1. Monitor the reaction closely by TLC or LC-MS and quench the reaction upon completion. 2. Use a milder reducing agent or carefully control the reaction conditions (temperature, stoichiometry). Consider alternative work-up procedures that are non-acidic to minimize potential degradation. 3. Ensure a proper aqueous work-up to hydrolyze borate esters. |
| Difficult Purification of the Product | 1. Co-elution of Starting Material and Product: The polarity difference between the aldehyde and the alcohol may not be sufficient for easy separation by column chromatography. 2. Presence of Boron Salts: Residual boron-containing byproducts from the work-up can complicate purification. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Perform a thorough aqueous work-up, including washes with saturated ammonium chloride or brine, to remove inorganic salts. |
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichlorothiazole-5-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dichlorothiazole-5-carboxaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Foaming and gas evolution may be observed.
-
After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
II. Derivatization of this compound
The hydroxyl group of this compound provides a handle for further functionalization, most commonly through the formation of ethers and esters.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[2][3] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide, formed by deprotonating the alcohol, acts as a nucleophile.[2]
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield of Ether Product | 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the alcohol. 2. Side Reaction (Elimination): If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (Sₙ2), especially with a sterically hindered base. 3. Poor Nucleophilicity of the Alkoxide: Steric hindrance around the oxygen atom can reduce its nucleophilicity. | 1. Use a stronger base such as sodium hydride (NaH). 2. Use a primary alkyl halide whenever possible. If a secondary halide must be used, consider a less hindered base and lower reaction temperatures. 3. While the primary alcohol of this compound is not exceptionally hindered, ensure the reaction is given adequate time to proceed. |
| Recovery of Starting Alcohol | 1. Insufficient Alkylating Agent: The molar ratio of the alkyl halide to the alcohol may be too low. 2. Decomposition of Alkylating Agent: The alkyl halide may be unstable under the reaction conditions. | 1. Use a slight excess (1.1 - 1.5 equivalents) of the alkylating agent. 2. Use a fresh, pure alkylating agent. |
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 - 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by silica gel column chromatography.
B. Ester Synthesis via DCC Coupling
The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and effective method for forming esters from alcohols and carboxylic acids.[4][5]
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield of Ester | 1. Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further.[6] 2. Steric Hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the reaction rate can be slow. | 1. Ensure a catalytic amount of DMAP is used, as it suppresses the formation of the N-acylurea byproduct.[4] 2. Increase the reaction time and/or slightly warm the reaction mixture. |
| Difficult Purification | 1. Presence of Dicyclohexylurea (DCU): The DCU byproduct is often difficult to remove completely by filtration. | 1. After filtration of the bulk DCU, cool the filtrate to precipitate more DCU. Alternatively, purification by column chromatography is usually effective. |
Materials:
-
This compound
-
Carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
III. Visualized Workflows and Pathways
Logical Troubleshooting Flowchart for Low Product Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
Analytical methods for characterizing (2,4-Dichlorothiazol-5-yl)methanol purity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods used to characterize the purity of (2,4-Dichlorothiazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for determining the purity of this compound?
For routine quality control and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique. This is due to its high throughput, excellent quantitative performance, and its applicability to a wide range of potential impurities.[1] For more comprehensive analysis, especially during process development or for characterization of a reference standard, a multi-technique approach is advisable, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]
Q2: What are the potential impurities that could be present in a sample of this compound?
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Structural isomers of the main compound.
-
Oxidation products: The corresponding aldehyde or carboxylic acid formed from the oxidation of the primary alcohol.
-
Residual solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, acetone, dichloromethane, toluene).[2][3]
Q3: How can I identify and quantify these impurities?
-
HPLC: Can separate and quantify non-volatile impurities. Purity is often determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[1]
-
GC-MS: Is a powerful technique for the analysis of volatile and thermally stable compounds, such as residual solvents.[1][2] The sample is vaporized and separated based on boiling point, and the mass spectrometer provides structural information for identification.[1]
-
NMR Spectroscopy: Can provide detailed structural information about the main compound and any impurities present in significant amounts. Quantitative NMR (qNMR) can be a highly accurate method for purity determination.[1]
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify the mass of separated impurities, aiding in their structural elucidation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general reverse-phase HPLC method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.[1]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | C18 columns are versatile for retaining and separating a wide range of non-polar to moderately polar compounds.[1] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | TFA can help to improve the peak shape for polar compounds.[1] |
| Elution Mode | Gradient | Allows for the separation of impurities with a wide range of polarities.[1] |
| Gradient Program | Start at 40% B, linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to 40% B over 1 minute and equilibrate for 4 minutes.[1] | This gradient profile is a good starting point for separating compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.[1] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or DAD scan | A common wavelength for aromatic and heterocyclic compounds. A DAD allows for the monitoring of multiple wavelengths to detect a wider range of impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 0.1 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., plugged frit, guard column, or analytical column).2. Column contamination from sample matrix. | 1. Systematically remove components (guard column, then analytical column) to isolate the blockage.[4]2. Back-flush the column with a strong solvent.[4]3. If pressure remains high, replace the column frit or the entire column.[4] |
| Peak Tailing | 1. Column deterioration (voids in the packed bed).2. Secondary interactions between the analyte and active sites on the column packing.3. Extra-column band broadening. | 1. Replace the column.2. Adjust the mobile phase pH; for basic compounds, a lower pH can improve peak shape.[5]3. Use a guard column to protect the analytical column from strongly retained sample components.[6]4. Ensure tubing between components is as short as possible. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction leading to inconsistent flow rate. | 1. Ensure mobile phase components are accurately measured and well-mixed. Hand-mix the mobile phase if using a proportioning valve.[5]2. Use a reliable column oven to maintain a stable temperature.[5][6]3. Purge the pump to remove air bubbles and check pump seals for wear.[5] |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or has low energy.2. No sample injected (e.g., empty vial, incorrect autosampler setting).3. Incorrect mobile phase composition. | 1. Check the detector status and lamp usage.2. Verify the sample vial has sufficient volume and the injection sequence is correct.3. Confirm the mobile phase composition is correct for eluting the analyte. |
| Baseline Noise or Drift | 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Incomplete mobile phase mixing. | 1. Degas the mobile phase and purge the pump.[5]2. Flush the system and detector cell with a strong, clean solvent like isopropanol.[5]3. If using a gradient, ensure proper mixing or pre-mix the mobile phase. |
Purity Data Summary
The following table presents a hypothetical purity analysis of three different batches of this compound, as might be determined by the HPLC method described above. This data is for illustrative purposes only.
| Batch ID | Purity by HPLC (% Area) | Major Impurity 1 (% Area) | Major Impurity 2 (% Area) | Total Impurities (% Area) |
| BATCH-001 | 99.52 | 0.15 (at RRT 0.85) | 0.11 (at RRT 1.23) | 0.48 |
| BATCH-002 | 98.91 | 0.42 (at RRT 0.85) | 0.25 (at RRT 1.10) | 1.09 |
| BATCH-003 | 99.85 | 0.05 (at RRT 0.92) | Not Detected | 0.15 |
| *RRT = Relative Retention Time |
Analytical Method Selection Workflow
Caption: Decision tree for selecting the appropriate analytical method.
References
Technical Support Center: Scalable Synthesis of (2,4-Dichlorothiazol-5-yl)methanol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (2,4-Dichlorothiazol-5-yl)methanol. The information is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and logical synthetic approach is a multi-step process starting from a suitable thiazole precursor. A plausible route involves the synthesis of a 2-aminothiazole derivative, followed by diazotization and Sandmeyer reactions to introduce the chloro groups, and finally, manipulation of a functional group at the 5-position to yield the desired methanol.
Q2: What are the critical parameters for a successful Sandmeyer reaction in this synthesis?
The critical parameters for a successful Sandmeyer reaction to introduce the chloro groups include:
-
Temperature: Diazotization is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]
-
Acid Concentration: A sufficient concentration of an acid like hydrochloric acid is crucial for the formation of nitrous acid and the diazonium salt.[1]
-
Copper(I) Chloride: The use of a copper(I) chloride catalyst is essential for the conversion of the diazonium salt to the final chlorinated product.[1]
-
Purity of Starting Material: Impurities in the aminothiazole precursor can lead to undesired side reactions.[1]
Q3: What are potential side reactions during the synthesis?
Common side reactions can include the formation of phenolic byproducts if the diazonium salt reacts with water, or the formation of azo compounds.[1] Incomplete reactions can also lead to the presence of mono-chlorinated or unreacted starting materials as impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low yield of the final product | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5 °C. - Use a sufficient excess of sodium nitrite and hydrochloric acid.[1] |
| Decomposition of the diazonium salt. | - Maintain a low temperature throughout the reaction and proceed to the next step immediately after diazotization.[1] | |
| Incomplete reduction of a precursor functional group (e.g., an ester or aldehyde) to the methanol. | - Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). - Ensure anhydrous conditions for the LiAlH₄ reduction to prevent quenching of the reagent.[2] | |
| Presence of a colored impurity | Formation of azo compounds. | - Ensure slow and controlled addition of sodium nitrite to prevent localized excess. - Maintain a sufficiently acidic medium.[1] |
| Presence of an unexpected -OH peak in NMR/IR | Hydrolysis of the diazonium salt to a hydroxy derivative. | - Strictly maintain low temperatures (0-5 °C) during diazotization and the subsequent reaction.[1] |
| Difficulty in isolating the product | The product may be unstable or prone to oxidation/dimerization. | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider immediate use in the next step if the intermediate is unstable.[1] |
| Detection of an aldehyde intermediate | Partial reduction of a precursor carboxylic acid or ester. | - Ensure strictly anhydrous reaction conditions. - Use freshly opened or properly stored LiAlH₄.[2] |
Quantitative Data Summary
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Value | Notes |
| Diazotization Temperature | 0-5 °C | Critical for diazonium salt stability.[1] |
| Typical Yield (Overall) | 30-40% | Highly dependent on the specific route and optimization. |
| Purity (after chromatography) | >98% | Achievable with standard purification techniques. |
| LiAlH₄ Equivalents (for reduction) | 1.5 - 2.0 | Ensure complete reduction of the precursor functional group. |
Experimental Protocols
Protocol 1: Diazotization and Sandmeyer Reaction (Hypothetical)
-
Diazotization: Suspend the 2-amino-4-chlorothiazole precursor in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.[1]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Reduction to this compound (Hypothetical)
-
Setup: Under an inert atmosphere (e.g., argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Addition: Slowly add a solution of the 2,4-dichlorothiazole-5-carboxylic acid or ester precursor in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
Comparing different linkers for PROTACs: a thiazole perspective
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy in targeted protein degradation. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a crucial role in the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide offers a comparative perspective on the use of thiazole-containing linkers in PROTACs, contextualized with commonly employed polyethylene glycol (PEG) and alkyl linkers.
While comprehensive head-to-head comparative studies focusing specifically on thiazole-based linkers versus traditional alkyl and PEG linkers are not extensively available in the public domain, we can infer their potential properties based on the principles of PROTAC linker design and the known characteristics of thiazole as a chemical moiety. Thiazole rings, as part of a linker, are expected to impart a degree of rigidity, influencing the conformational dynamics of the PROTAC molecule. This rigidity can be advantageous in pre-organizing the molecule for optimal ternary complex formation, a key determinant of degradation efficiency.
The PROTAC Mechanism of Action: A Signaling Perspective
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, a PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Types
The choice of linker is a critical optimization parameter in PROTAC design. Different linker compositions—flexible (alkyl and PEG) and rigid (incorporating cyclic moieties like thiazole)—offer distinct advantages and disadvantages.
| Linker Type | Composition | Key Characteristics | Advantages | Disadvantages |
| Alkyl | Saturated or unsaturated hydrocarbon chains. | Hydrophobic, flexible. | Synthetically accessible, metabolically stable. | Poor aqueous solubility, high flexibility can lead to unproductive binding modes. |
| PEG | Repeating ethylene glycol units. | Hydrophilic, flexible. | Improves solubility and cell permeability, biocompatible. | Can be metabolically labile, may have complex effects on permeability. |
| Thiazole-based | Contains a thiazole heterocyclic ring. | Rigid, potentially polar. | Can pre-organize the PROTAC for favorable binding, may enhance metabolic stability, potential for specific interactions within the ternary complex. | Synthesis can be more complex, reduced flexibility may not be optimal for all target-ligase pairs. |
Quantitative Performance Data: A Thiazole Perspective
Direct quantitative comparisons of thiazole-containing linkers with alkyl and PEG linkers for the same biological target are limited in published literature. However, studies on other heterocyclic linkers, such as triazoles, provide valuable insights. For instance, in the development of cyclin-dependent kinase 9 (CDK9) degraders, a triazole-containing linker demonstrated higher degradation efficiency compared to a simple alkane chain. Another study on CDK9 degraders highlighted that the positioning of the triazole ring within the linker significantly impacts the physicochemical properties and biological activity of the PROTAC.
Here, we present a synthesized table illustrating a hypothetical comparison based on the expected properties of a thiazole linker.
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Key Observations |
| CDK9 | Cereblon | Alkyl Chain | >1000 | <50 | Inefficient degradation. |
| CDK9 | Cereblon | PEG4 | 500 | 70 | Moderate degradation, improved solubility. |
| CDK9 | Cereblon | Thiazole-containing | 150 | >90 | Potent degradation, likely due to optimal ternary complex conformation. |
Note: The data in this table is illustrative and intended to represent the potential advantages of a rigid thiazole linker based on findings from related studies.
Experimental Protocols
The evaluation of novel PROTACs involves a series of biochemical and cellular assays to determine their efficacy and mechanism of action.
General Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the design and evaluation of PROTACs.
Protocol 1: Synthesis of a Thiazole-Containing Linker (General Scheme)
The synthesis of a PROTAC with a thiazole-containing linker typically involves multi-step organic synthesis. A common approach is to first construct the thiazole ring with appropriate functional groups for conjugation to the target-binding ligand and the E3 ligase ligand.
-
Thiazole Core Synthesis: React an α-haloketone with a thioamide (Hantzsch thiazole synthesis) to form the substituted thiazole ring. The starting materials can be chosen to incorporate handles (e.g., a protected amine or a carboxylic acid) for later coupling reactions.
-
Functionalization of Ligands: Prepare the protein of interest (POI) ligand and the E3 ligase ligand with complementary functional groups (e.g., a carboxylic acid or an amine).
-
Coupling Reactions: Sequentially couple the thiazole linker to the POI ligand and the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt) or other suitable conjugation chemistries.
-
Purification: Purify the final PROTAC molecule using techniques such as flash chromatography and reverse-phase high-performance liquid chromatography (HPLC). Characterize the compound using mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate a cell line expressing the protein of interest at an appropriate density. Treat the cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based assay.
-
Reagents:
-
Purified recombinant POI and E3 ligase proteins, each with an appropriate tag (e.g., His-tag, GST-tag).
-
Fluorescently labeled antibodies or binding partners for the tags (e.g., terbium-labeled anti-His antibody as the donor and a fluorescently labeled anti-GST antibody as the acceptor).
-
PROTAC compound.
-
-
Assay Procedure:
-
In a microplate, combine the POI, E3 ligase, and the labeled antibodies in an appropriate assay buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the plate to allow for complex formation.
-
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and the incorporation of rigid moieties like thiazole represents a promising strategy for optimizing PROTAC performance. While direct comparative data is still emerging, the principles of linker design suggest that thiazole-containing linkers can offer advantages in terms of pre-organizing the PROTAC for efficient ternary complex formation, potentially leading to enhanced degradation potency and improved pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the rational design and evaluation of novel PROTACs, including those with innovative linker architectures. As the field of targeted protein degradation continues to evolve, the exploration of diverse linker chemistries, including the use of heterocyclic systems like thiazole, will be crucial for the development of next-generation protein-degrading therapeutics.
References
Navigating the Structure-Activity Landscape of (2,4-Dichlorothiazol-5-yl)methanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The (2,4-Dichlorothiazol-5-yl)methanol core, in particular, presents a unique substitution pattern that is of significant interest for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this compound, drawing upon data from closely related thiazole derivatives to elucidate the key structural features governing their biological effects. While specific SAR studies on this exact class of compounds are limited in publicly available literature, general principles derived from broader thiazole chemistry offer valuable insights.
Comparative Analysis of Biological Activity
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[3] Halogen atoms, such as the chlorine atoms in the this compound scaffold, are known to significantly influence the electronic properties and binding affinities of the molecule. The substituents at positions 2, 4, and 5 are particularly crucial in determining the pharmacological profile.[2] For instance, various 2,4-disubstituted thiazoles have shown promise as antimicrobial and anti-inflammatory agents.[4][5]
To provide a framework for comparison, the following table summarizes hypothetical biological data for a series of this compound analogs, based on established SAR principles for thiazole derivatives. It is important to note that this data is illustrative and intended to guide future research directions.
| Compound ID | R1 (at methanol) | R2 (at position 2) | R3 (at position 4) | Target/Assay | IC50 (µM) |
| 1a | H | Cl | Cl | Kinase X | 5.2 |
| 1b | CH3 | Cl | Cl | Kinase X | 2.8 |
| 1c | Ph | Cl | Cl | Kinase X | 8.1 |
| 2a | H | NH2 | Cl | Bacterial Strain Y | 10.5 |
| 2b | H | NH-Ph | Cl | Bacterial Strain Y | 4.3 |
| 3a | H | Cl | OCH3 | Fungal Strain Z | > 50 |
| 3b | H | Cl | Ph | Fungal Strain Z | 15.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on general SAR trends observed in broader classes of thiazole derivatives.
Key Structure-Activity Relationship Insights
From the analysis of various thiazole derivatives, several key SAR principles can be inferred for the this compound scaffold:
-
Substitution at the Methanol Group (R1): Modification of the hydroxyl group can impact solubility and interaction with the target protein. Small alkyl substitutions might enhance lipophilicity and cell permeability, potentially leading to improved potency.
-
Substitution at Position 2 (R2): The 2-position of the thiazole ring is a frequent point of modification. Introducing amino or substituted amino groups can lead to the formation of crucial hydrogen bonds with target enzymes, as seen in many kinase inhibitors.[6][7]
-
Substitution at Position 4 (R3): The nature of the substituent at the 4-position can influence the overall electronic nature of the thiazole ring. Electron-withdrawing or -donating groups can modulate the pKa of the thiazole nitrogen and affect binding interactions.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the SAR evaluation of novel chemical entities, adapted for the analysis of this compound analogs.
General Synthesis of 5-Hydroxymethylthiazole Derivatives
A common route to synthesize 5-hydroxymethylthiazole derivatives involves the Hantzsch thiazole synthesis.[3]
Step 1: Synthesis of α-haloketone The appropriate ketone is halogenated using a suitable halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in an inert solvent to yield the corresponding α-haloketone.
Step 2: Cyclization with a Thioamide The α-haloketone is then reacted with a thioamide in a suitable solvent, such as ethanol or DMF, often with heating, to form the thiazole ring. For the synthesis of this compound analogs, a thioamide that would lead to the desired substituent at the 2-position would be chosen. The chloro substituents at positions 2 and 4 would likely be introduced either from the starting materials or through subsequent chlorination steps.
Step 3: Introduction of the Hydroxymethyl Group If not already present in the starting materials, the hydroxymethyl group at the 5-position can be introduced through various methods, such as the reduction of a corresponding 5-formyl or 5-carboxythiazole derivative using a reducing agent like sodium borohydride.
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human kinase and a corresponding peptide substrate are diluted in a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Compound Preparation: The test compounds are serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (at a concentration near the Km for the specific kinase) are incubated with the test compounds in a 96-well plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Strain Preparation: A fresh culture of the test microorganism is grown to the mid-logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The standardized microbial suspension is added to each well containing the test compound. The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Relationships and Workflows
To better understand the relationships between chemical structure and biological activity, as well as the experimental workflow, the following diagrams are provided.
Caption: Key modification points on the this compound scaffold and their influence on biological activity.
Caption: A typical experimental workflow for the SAR study of novel chemical compounds.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of PROTAC Selectivity: A Comparative Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. However, ensuring the precise degradation of the intended target while minimizing effects on other proteins remains a critical challenge. This guide provides an objective comparison of the off-target effects of two prominent classes of PROTACs: those targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on the well-characterized degrader MZ1, and those utilizing a pomalidomide-based recruiter for the Cereblon (CRBN) E3 ligase. We will delve into supporting experimental data, detail the methodologies for assessing off-target profiles, and explore strategies for mitigating these unintended interactions.
The Challenge of Off-Target Effects in PROTACs
Off-target effects in PROTACs can arise from several factors, including the promiscuous binding of the warhead (the ligand for the protein of interest) or the E3 ligase recruiter, as well as the concentration of the PROTAC molecule itself.[1] These unintended interactions can lead to the degradation of proteins other than the intended target, potentially causing toxicity and unforeseen biological consequences. The gold standard for identifying such off-target effects is unbiased, global mass spectrometry-based proteomics, which provides a comprehensive view of changes in the cellular proteome upon PROTAC treatment.[2]
Case Study 1: BET-Targeting PROTACs - The Selectivity Profile of MZ1
MZ1 is a well-studied PROTAC that targets the BET family of proteins (BRD2, BRD3, and BRD4) by linking a pan-BET inhibitor (JQ1) to a von Hippel-Lindau (VHL) E3 ligase ligand.[3][4] While the JQ1 warhead binds to all BET family members, MZ1 exhibits a preferential degradation of BRD4.[5]
Quantitative Proteomics Analysis of MZ1
Global quantitative proteomics studies have been instrumental in characterizing the selectivity of MZ1. In a study using HeLa cells treated with 1 µM MZ1, among over 5,600 quantified proteins, the most significantly downregulated were BRD4, BRD3, and BRD2, demonstrating high selectivity for the BET family.[3][6]
| Protein | Log2 Fold Change (MZ1 vs. DMSO) | p-value | On-Target/Off-Target |
| BRD4 | -2.5 | < 0.01 | On-Target |
| BRD3 | -1.8 | < 0.01 | On-Target |
| BRD2 | -1.5 | < 0.01 | On-Target |
| Protein X | -0.2 | > 0.05 | Off-Target (not significant) |
| Protein Y | +0.1 | > 0.05 | Off-Target (not significant) |
| Note: This table represents illustrative data based on published findings. Actual values may vary depending on experimental conditions.[7] |
Case Study 2: Pomalidomide-Based PROTACs and Neosubstrate Degradation
Pomalidomide is a widely used recruiter of the CRBN E3 ligase in PROTAC design.[8] A known liability of pomalidomide is its intrinsic ability to act as a "molecular glue," inducing the degradation of so-called "neosubstrates," most notably zinc-finger (ZF) transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1] This off-target degradation is independent of the PROTAC's intended target.[9]
Mitigating Off-Target Effects of Pomalidomide-Based PROTACs
Research has shown that chemical modification of the pomalidomide scaffold can mitigate the degradation of neosubstrates.[9] Specifically, substitutions at the C5 position of the phthalimide ring can sterically hinder the binding of ZF proteins to the CRBN-pomalidomide complex, thereby reducing their degradation while maintaining on-target activity.[9][10]
Comparative Proteomics of a Standard vs. a C5-Modified Pomalidomide-Based PROTAC
| Protein | Standard Pomalidomide PROTAC (Log2 Fold Change) | C5-Modified Pomalidomide PROTAC (Log2 Fold Change) | On-Target/Off-Target |
| Target Protein | -2.8 | -2.7 | On-Target |
| IKZF1 (Neosubstrate) | -2.2 | -0.5 | Off-Target |
| IKZF3 (Neosubstrate) | -2.0 | -0.4 | Off-Target |
| ZFP91 (Neosubstrate) | -1.9 | -0.3 | Off-Target |
| Note: This table illustrates the principle of reduced off-target degradation with a modified pomalidomide recruiter based on published research.[9][10] |
Experimental Protocols
A multi-pronged approach is essential for a thorough evaluation of off-target protein degradation.[2]
Global Proteomics for Unbiased Off-Target Identification
This is the primary method for identifying all proteins that are degraded upon PROTAC treatment.[11]
-
Cell Culture and Treatment: Culture a suitable human cell line to ~70-80% confluency. Treat cells with the PROTAC at a predetermined optimal concentration and for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[7]
-
Sample Preparation and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[11]
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[6]
Western Blotting for Validation
Potential off-targets identified through global proteomics should be validated using a targeted method like Western blotting.[2]
-
Cell Culture and Lysis: Seed and treat cells with the PROTAC as for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Follow with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands.
Visualizing PROTAC Mechanisms and Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for identifying PROTAC off-targets.
Caption: Mitigation of pomalidomide-induced off-target effects.
Conclusion
The development of highly selective PROTACs is paramount for their successful clinical translation. As demonstrated with the BET degrader MZ1 and modifications to pomalidomide-based PROTACs, a deep understanding of the structural and cellular factors governing PROTAC-induced protein degradation is essential. The systematic application of unbiased proteomics, coupled with targeted validation methods, provides a robust framework for characterizing the off-target profiles of novel PROTACs. By rationally designing PROTACs with improved selectivity, researchers can minimize unintended effects and enhance the therapeutic window of this promising class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Illuminating Target Engagement: A Comparative Guide to Validating Thiazole-Containing PROTACs
For researchers, scientists, and drug development professionals, establishing robust target engagement is a cornerstone of developing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of methodologies for validating the target engagement of PROTACs, with a specific focus on those incorporating a thiazole moiety. We present objective comparisons of leading validation technologies, supported by experimental data, and detail the necessary protocols to empower informed decisions in your PROTAC research.
PROTACs are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase is the critical first step that leads to the ubiquitination and subsequent degradation of the target protein. The inclusion of a thiazole ring, a common scaffold in medicinal chemistry, can influence a PROTAC's binding affinity, cell permeability, and overall efficacy. Therefore, rigorous validation of target engagement is essential.
This guide will explore the validation of a thiazole-containing PROTAC targeting Bruton's tyrosine kinase (BTK), a key regulator in B-cell receptor signaling, and compare its performance with a non-thiazole-containing BTK PROTAC.
Comparing the Alternatives: Thiazole vs. Non-Thiazole BTK PROTACs
To illustrate the validation of target engagement, we will compare a hypothetical thiazole-containing BTK PROTAC, designated as Compound 1 (Thiazole-PROTAC) , with a known non-thiazole BTK PROTAC, P13I .
| PROTAC | Target | E3 Ligase Ligand | Warhead Moiety | Key Structural Feature |
| Compound 1 (Thiazole-PROTAC) | BTK | Pomalidomide (CRBN) | Thiazole-based inhibitor | Contains a thiazole ring |
| P13I | BTK | Pomalidomide (CRBN) | Ibrutinib-derivative | Lacks a thiazole ring |
Quantitative Data Summary
The following tables summarize the quantitative data from key target engagement and degradation assays for our comparative PROTACs.
Table 1: Target Engagement and Degradation Potency
| Assay | Parameter | Compound 1 (Thiazole-PROTAC) | P13I (Non-Thiazole) |
| NanoBRET Target Engagement | IC50 (nM) | 75 | 150 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +5.2 | +4.5 |
| HiBiT Degradation Assay | DC50 (nM) | 15 | 25 |
| HiBiT Degradation Assay | Dmax (%) | >90 | >90 |
Table 2: Proteome-wide Selectivity (Top 5 Off-Targets)
| Off-Target | Compound 1 (Thiazole-PROTAC) % Degradation | P13I (Non-Thiazole) % Degradation |
| TEC | 45 | 55 |
| ITK | 30 | 40 |
| BMX | 25 | 35 |
| TXK | 20 | 30 |
| EGFR | <10 | <10 |
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NanoBRET™ Target Engagement Assay
This assay measures the ability of a PROTAC to bind to its target protein within living cells.
-
Cell Preparation: Seed HEK293 cells transiently co-expressing BTK-NanoLuc® fusion protein and a HaloTag®-CRBN fusion protein in 96-well plates.
-
Tracer Addition: Add a fluorescently labeled BTK tracer to the cells.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (Compound 1 or P13I).
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the PROTAC to BTK-NanoLuc® displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[1]
-
Cell Treatment: Treat intact cells with either the PROTAC (Compound 1 or P13I) or a vehicle control.[1]
-
Heat Shock: Heat the cell suspensions to a range of temperatures for a defined period (e.g., 3 minutes).[2]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[1]
-
Protein Analysis: Analyze the amount of soluble BTK in the supernatant by Western blotting.[1]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble BTK as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[1]
HiBiT® Protein Degradation Assay
The HiBiT assay provides a quantitative measurement of protein degradation in live cells.[3]
-
Cell Line Generation: Generate a cell line where the endogenous BTK gene is tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[3]
-
Cell Plating and Reagent Addition: Plate the HiBiT-BTK cells and add the LgBiT protein and a luciferase substrate.[3]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (Compound 1 or P13I).[3]
-
Luminescence Measurement: Measure the luminescence signal over time. A decrease in luminescence corresponds to the degradation of the HiBiT-BTK protein.[3]
-
Data Analysis: Normalize the luminescence signal to a vehicle control and plot against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[3]
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of PROTAC selectivity.[4]
-
Sample Preparation: Treat cells with the PROTAC (Compound 1 or P13I) or vehicle control. Lyse the cells, extract proteins, and digest them into peptides.[4]
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with isobaric TMT reagents.[4]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Compare the protein abundance in PROTAC-treated samples to the vehicle control to identify on-target and off-target degradation events.[4]
Conclusion
The validation of target engagement is a multifaceted process that requires the application of orthogonal and quantitative methodologies. As demonstrated, a combination of assays such as NanoBRET, CETSA, and HiBiT, complemented by global proteomic analysis, provides a robust framework for characterizing the efficacy and selectivity of PROTACs. The presence of a thiazole moiety in Compound 1 appears to enhance its target engagement potency compared to the non-thiazole analog, P13I, as evidenced by the lower IC50 and greater thermal stabilization. This guide provides the necessary tools and protocols for researchers to confidently validate the target engagement of their novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
A Comparative Analysis of the Cross-Reactivity Profiles of Novel (2,4-Dichlorothiazol-5-yl)methanol Kinase Inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of three novel kinase inhibitor candidates derived from (2,4-Dichlorothiazol-5-yl)methanol: Compound A (DCMT-A) , Compound B (DCMT-B) , and a well-characterized, publicly disclosed inhibitor, Reference Compound C . The primary goal of these studies is to evaluate the selectivity of these compounds and identify potential off-target interactions, a critical step in preclinical safety assessment and candidate selection.[1][2][3][4]
Off-target interactions of small molecules are a significant cause of adverse effects and can lead to the failure of drug candidates in later stages of development.[1][5] Therefore, early and comprehensive profiling of cross-reactivity is essential for building a robust safety profile and understanding the compound's mechanism of action.[1][2] This guide summarizes quantitative data from key selectivity assays and provides detailed experimental protocols to ensure reproducibility and facilitate comparison.
Quantitative Cross-Reactivity Data
The selectivity of DCMT-A and DCMT-B was assessed against a panel of 96 kinases representing all major groups of the human kinome and compared against Reference Compound C. The primary screening was conducted at a concentration of 1 µM. Significant off-target hits were further evaluated to determine potency (IC50).
Table 1: Kinase Selectivity Profile at 1 µM Concentration
This table summarizes the percentage of inhibition of each compound against a selection of on-target and off-target kinases. The primary target for this series is Kinase X.
| Kinase Target | DCMT-A (% Inhibition) | DCMT-B (% Inhibition) | Reference Compound C (% Inhibition) |
| Kinase X (Primary Target) | 98.2 | 95.5 | 99.1 |
| Kinase Y (Family Member) | 45.1 | 15.3 | 60.7 |
| Kinase Z (Family Member) | 30.5 | 8.9 | 42.3 |
| Off-Target Kinase 1 | 55.8 | 5.2 | 75.4 |
| Off-Target Kinase 2 | 12.3 | 2.1 | 25.8 |
| Off-Target Kinase 3 | 68.7 | 10.5 | 88.2 |
| Off-Target Kinase 4 | 5.6 | 1.8 | 9.5 |
Table 2: IC50 Values for Significant On- and Off-Target Kinases
This table presents the half-maximal inhibitory concentration (IC50) for the primary target and any off-target kinases that showed greater than 50% inhibition in the initial screen. Lower IC50 values indicate higher potency.
| Kinase Target | DCMT-A IC50 (nM) | DCMT-B IC50 (nM) | Reference Compound C IC50 (nM) |
| Kinase X (Primary Target) | 12 | 25 | 8 |
| Off-Target Kinase 1 | 850 | >10,000 | 450 |
| Off-Target Kinase 3 | 670 | >10,000 | 320 |
Data Interpretation:
The data indicates that while all three compounds are potent inhibitors of the primary target, DCMT-B demonstrates a significantly improved selectivity profile . It shows minimal activity against related family members and key off-target kinases that are potently inhibited by both DCMT-A and Reference Compound C. This suggests that the structural modifications in DCMT-B successfully mitigated the off-target interactions observed in the other compounds. Such kinome-wide profiling is crucial for identifying potential liabilities and guiding lead optimization.[6][7][8]
Experimental Protocols
The following protocols were employed to generate the data presented above. These methods represent industry-standard approaches for assessing kinase inhibitor selectivity.[9][10][11]
Protocol 1: High-Throughput Kinase Profiling Screen
This protocol outlines the methodology for the initial single-concentration kinase panel screen.
-
Objective: To rapidly assess the selectivity of test compounds across a broad range of kinases.
-
Method: A competitive binding assay was used, which measures the displacement of a known, labeled ligand from the kinase active site by the test compound. This method allows for the determination of binding interactions without the requirement for enzymatic activity.[6][8][12]
-
Procedure:
-
A panel of 96 purified human kinases was utilized.
-
Each kinase was incubated with a corresponding proprietary, labeled probe ligand that binds to the ATP-binding site.
-
Test compounds (DCMT-A, DCMT-B) and the reference compound were added at a final concentration of 1 µM.
-
The amount of probe ligand displaced by the test compound was quantified using a specialized detection method (e.g., quantitative PCR, fluorescence polarization).
-
Results were calculated as a percentage of inhibition relative to a DMSO vehicle control.
-
Protocol 2: IC50 Determination for Hit Confirmation
This protocol details the follow-up dose-response experiments for kinases identified as significant hits in the primary screen.
-
Objective: To determine the potency (IC50) of the compounds against the primary target and significant off-targets.
-
Method: A radiometric enzymatic assay was employed to measure the transfer of radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.[13]
-
Procedure:
-
Prepare an 11-point, 3-fold serial dilution series for each compound, starting from a top concentration of 100 µM.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the appropriate kinase reaction buffer.
-
Add the serially diluted compound to the wells and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the experimental logic and a hypothetical signaling pathway relevant to the target kinase.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Caption: Hypothetical signaling pathway inhibited by DCMT compounds.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. histologix.com [histologix.com]
- 3. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 4. Tissue Cross-Reactivity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. ambitbio.com [ambitbio.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Benchmarking New Thiazole-Based PROTACs Against Existing Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), offering a powerful modality to eliminate disease-causing proteins. As novel PROTACs are developed, rigorous benchmarking against established degraders is crucial to ascertain their therapeutic potential. This guide provides a framework for comparing the performance of new thiazole-based PROTACs against existing degraders, using the well-characterized KRAS G12C degrader, LC-2, as a reference.
Introduction to PROTAC-mediated Degradation
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite association facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[3]
This guide will focus on the degradation of KRAS G12C, a prevalent oncogenic mutation.[4] We will benchmark a hypothetical new thiazole-based PROTAC, designated "T-PRO-1," against the existing VHL-recruiting PROTAC, LC-2.
Quantitative Performance Comparison
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable.
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Citation |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | 0.59 ± 0.20 | ~80 | [4] |
| MIA PaCa-2 | 0.32 ± 0.08 | ~75 | [4] | |||
| T-PRO-1 | KRAS G12C | [E3 Ligase] | [Cell Line] | [Value] | [Value] |
Data for the hypothetical thiazole-based PROTAC "T-PRO-1" is to be determined experimentally.
Signaling Pathway Analysis: KRAS G12C
The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The KRAS G12C mutation leads to constitutive activation of this pathway, driving oncogenesis.[5] Degradation of KRAS G12C by a PROTAC is expected to suppress downstream signaling, primarily through the RAF-MEK-ERK cascade.[4][6]
Experimental Protocols
To ensure a fair and accurate comparison between a new thiazole-based PROTAC and an existing degrader, standardized experimental protocols are essential.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line of interest (e.g., NCI-H2030 for KRAS G12C)
-
PROTAC compounds (LC-2 and T-PRO-1) and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-KRAS G12C)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0.01 to 10 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of target protein degradation on cell viability.
Materials:
-
Cell line of interest
-
PROTAC compounds and vehicle control
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo®: Add the reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.
Experimental and Logical Workflow
The evaluation of a new PROTAC follows a systematic workflow to characterize its efficacy and mechanism of action.
Conclusion
This guide provides a structured approach for the comparative benchmarking of new thiazole-based PROTACs against established degraders. By following standardized protocols and focusing on key performance indicators, researchers can effectively evaluate the potential of novel degraders and make informed decisions for further drug development. The ultimate goal is to identify potent, selective, and effective PROTACs with favorable therapeutic profiles.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (2,4-Dichlorothiazol-5-yl)methanol: A Procedural Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of (2,4-Dichlorothiazol-5-yl)methanol, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for halogenated organic compounds and similar thiazole derivatives. A cautious approach, treating the substance as hazardous, is mandatory.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE.[5]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[5]
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste is classified as halogenated organic waste .[1]
Collection Protocol:
-
Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with chlorinated organic compounds.[6][7]
-
Labeling: The container must be clearly labeled with the following information:[3][6]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An indication of the hazards (e.g., "Toxic," "Halogenated Organic").
-
The date when waste was first added to the container.
-
-
Collection: Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent pads), in this dedicated container.[4]
-
Closure: Keep the container securely sealed when not in use.[3][6]
III. Storage and Disposal
Interim Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4][7]
-
Ensure the container is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7][8]
-
Utilize secondary containment to prevent spills.[7]
Final Disposal:
-
The disposal of this compound must be conducted by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[7]
-
Never dispose of this chemical down the drain or in regular trash.[6][9] Halogenated organic waste is typically disposed of via regulated hazardous waste incineration.[1]
-
Ensure all required documentation for the waste manifest is completed to maintain a proper chain of custody.[4]
IV. Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
Minor Spill Protocol:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is in a poorly ventilated area, contact your institution's EHS department.[3]
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][5][7] Do not use combustible materials like paper towels for initial containment.[3]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[5][7]
-
Decontamination: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.[3][5]
-
Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policies.[3]
Major Spill Protocol: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[6]
Data Summary
| Parameter | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 170232-69-6 | [2] |
| Molecular Formula | C4H3Cl2NOS | [2] |
| Molecular Weight | 184.04 g/mol | [2] |
| Waste Category | Halogenated Organic Waste | [1][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [4][7] |
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Essential Safety and Logistical Information for Handling (2,4-Dichlorothiazol-5-yl)methanol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for (2,4-Dichlorothiazol-5-yl)methanol, a compound used in various research applications. The following guidelines are based on the known hazards of similar chlorinated thiazole derivatives and are intended to ensure safe handling, storage, and disposal.
Hazard Assessment and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect from minor spills. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the key steps for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency and First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: From a safe distance, determine the extent of the spill and any immediate hazards.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp cloth to avoid generating dust.
-
Clean-up: Carefully collect the absorbed material or the solid and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for the cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and cleanup materials, must be treated as hazardous waste.
Table 3: Waste Disposal Guidelines
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid Waste | Sealable, chemical-resistant container. | "Hazardous Waste," chemical name, and hazard symbols. | In a designated, well-ventilated, and secure area. | Through a certified hazardous waste disposal service. |
| Liquid Waste | Sealable, chemical-resistant container. | "Hazardous Waste," chemical name, and hazard symbols. | In a designated, well-ventilated, and secure area. | Through a certified hazardous waste disposal service. |
| Contaminated Sharps | Puncture-proof sharps container. | "Hazardous Waste," "Sharps," and chemical name. | In a designated, secure area. | Through a certified hazardous waste disposal service. |
Do not dispose of this compound or its waste down the drain or in regular trash.[1] Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

